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  • Product: 2-(5-Fluoro-2-methylphenyl)ethan-1-ol
  • CAS: 1000548-63-9

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Applications of 2-(5-Fluoro-2-methylphenyl)ethan-1-ol: A Technical Whitepaper

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary In modern drug discovery, the strategic incorporation of halogenated aromat...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

In modern drug discovery, the strategic incorporation of halogenated aromatic systems is critical for optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds. 2-(5-Fluoro-2-methylphenyl)ethan-1-ol (CAS: 1000548-63-9) serves as a highly versatile, bifunctional building block. By combining a primary alcohol handle with a sterically and electronically tuned phenyl ring, this compound offers a precise molecular scaffold for developing advanced therapeutics. This whitepaper details the structural causality, physicochemical properties, and a self-validating synthetic methodology for this critical intermediate.

Structural Causality & Physicochemical Profiling

The utility of 2-(5-Fluoro-2-methylphenyl)ethan-1-ol is dictated by the synergistic effects of its substituents. As an Application Scientist, I approach molecular design by analyzing how each functional group alters the local electron density and steric environment.

  • Steric Shielding (2-Methyl Group): Positioned ortho to the hydroxyethyl chain, the methyl group restricts the rotational degrees of freedom of the alkyl linker. This conformational locking can enhance binding affinity by pre-organizing the molecule into a bioactive conformation, reducing the entropic penalty upon target binding.

  • Electronic Deactivation (5-Fluoro Group): The carbon-fluorine (C-F) bond is exceptionally strong (~116 kcal/mol). Positioned meta to the ethyl chain, the highly electronegative fluorine exerts a profound inductive electron-withdrawing effect (-I effect). This deactivates the aromatic ring toward electrophilic attack and blocks cytochrome P450-mediated aromatic oxidation at that specific locus, a validated strategy to improve metabolic stability .

Quantitative Physicochemical Data

The following table summarizes the core physicochemical parameters of the compound. (Note: Experimental values for specialized fluorinated intermediates are often supplemented by cheminformatics-derived predictions to guide initial solvent and workflow selection).

ParameterValueCausality / Significance
CAS Number 1000548-63-9Unique chemical identifier for procurement and regulatory tracking.
Molecular Formula C9H11FODetermines the exact mass for mass spectrometry validation.
Molecular Weight 154.18 g/mol Low molecular weight ensures high ligand efficiency in fragment-based design.
LogP (Predicted) ~2.0Optimal lipophilicity for passive membrane permeability without excessive hydrophobic trapping.
Boiling Point (Predicted) 240 – 245 °CHigh boiling point necessitates vacuum distillation if thermal purification is chosen.
Density (Predicted) ~1.12 g/cm³Higher than standard phenethyl alcohol due to the dense fluorine atom.
Appearance Colorless to light yellow liquidVisual indicator of purity; oxidation impurities often manifest as dark yellow/brown.

Synthetic Methodology & Self-Validating Protocol

To synthesize 2-(5-Fluoro-2-methylphenyl)ethan-1-ol from its corresponding carboxylic acid, Borane-Tetrahydrofuran (BH₃·THF) is the reagent of choice. Unlike Lithium Aluminum Hydride (LiAlH₄), which is aggressively reactive, BH₃·THF is highly chemoselective for carboxylic acids. It operates via the formation of a triacyloxyborane intermediate, specifically targeting the electron-rich carboxylic acid oxygen while leaving the halogenated aromatic ring completely intact .

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system : each step contains an internal check to ensure the mechanistic progression is functioning as intended.

  • Inert Atmosphere Setup: Purge a flame-dried 250 mL round-bottom flask with Argon.

    • Causality: BH₃·THF is highly moisture-sensitive. Water contamination will prematurely hydrolyze the reagent into inactive boric acid and generate hazardous H₂ gas.

  • Substrate Dissolution: Dissolve 10.0 g (59.5 mmol) of 2-(5-Fluoro-2-methylphenyl)acetic acid in 50 mL of anhydrous THF. Cool the reaction mixture to 0 °C using an ice-water bath.

  • Controlled Reagent Addition: Add 71.4 mL (71.4 mmol, 1.2 eq) of a 1.0 M BH₃·THF solution dropwise via a pressure-equalizing addition funnel over 30 minutes.

    • Causality: The reaction is highly exothermic due to H₂ evolution. Dropwise addition maintains isothermal conditions, preventing solvent boil-over and side-product formation.

  • Reaction Propagation & Validation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours.

    • Self-Validation Check: Monitor via Thin Layer Chromatography (TLC) using Hexane:EtOAc (7:3). The reaction is deemed complete when the polar acid spot (R_f ~0.2) is fully consumed and replaced by the less polar alcohol spot (R_f ~0.5).

  • Quenching Mechanism: Cool the flask back to 0 °C. Slowly add 20 mL of Methanol dropwise.

    • Causality: Methanol safely and predictably decomposes unreacted borane into volatile trimethyl borate and hydrogen gas, preventing violent emulsions during aqueous workup. Concentrate the mixture under reduced pressure.

  • Orthogonal Extraction: Partition the residue between Ethyl Acetate (100 mL) and 1M HCl (50 mL). Wash the organic layer with saturated NaHCO₃ (50 mL) and brine (50 mL).

    • Causality: The acidic wash removes boron salts, while the basic wash deprotonates and extracts any unreacted starting carboxylic acid into the aqueous layer, ensuring only the neutral alcohol remains in the organic phase.

  • Final Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the pure product.

SyntheticWorkflow SM 2-(5-Fluoro-2-methylphenyl) acetic acid Reaction Reduction Reaction (H2 Evolution) SM->Reaction Reagent BH3·THF / 0°C to RT Anhydrous Conditions Reagent->Reaction Quench MeOH Quench & Workup Reaction->Quench Crude Crude Phenethyl Alcohol Quench->Crude Purification Acid/Base Wash & Chromatography Crude->Purification Pure Pure 2-(5-Fluoro-2-methylphenyl) ethan-1-ol Purification->Pure Validation Orthogonal Validation (1H-NMR & GC-MS) Pure->Validation

Figure 1: Chemoselective reduction workflow and self-validating purification logic.

Analytical Characterization Protocol

To guarantee scientific integrity, the synthesized compound must undergo orthogonal validation to confirm both identity and purity.

  • ¹H-NMR (400 MHz, CDCl₃): The structural identity is confirmed by the disappearance of the broad carboxylic acid proton (~11.0-12.0 ppm) and the emergence of a diagnostic triplet at ~3.8 ppm, corresponding to the -CH₂-OH protons. The aromatic region (6.8–7.2 ppm) will display splitting patterns characteristic of a 1,2,5-trisubstituted benzene ring, heavily influenced by the J-coupling of the fluorine atom (typically large ortho and meta coupling constants).

  • GC-MS (Gas Chromatography-Mass Spectrometry): The compound will elute as a single sharp peak on a non-polar column (e.g., HP-5MS). The mass spectrum must display a clear molecular ion peak [M]⁺ at m/z 154.1, with a base peak likely corresponding to the tropylium or substituted benzyl cation formed by the loss of the hydroxymethyl radical.

Application in Drug Development: The Metabolic Shielding Effect

In medicinal chemistry, the incorporation of 2-(5-Fluoro-2-methylphenyl)ethan-1-ol into a drug scaffold is rarely accidental; it is a deliberate engineering choice to overcome pharmacokinetic liabilities.

Hepatic Cytochrome P450 (CYP450) enzymes frequently target electron-rich aromatic rings for hydroxylation, leading to rapid drug clearance. By utilizing this specific building block, researchers deploy a dual-mechanism defense:

  • Steric Hindrance: The 2-methyl group creates a steric bulk that can physically block the enzyme's active site from orienting the aromatic ring favorably for oxidation.

  • Electronic Shielding: The 5-fluoro substitution replaces a vulnerable C-H bond with a robust C-F bond. Because fluorine is highly electronegative, it withdraws electron density from the pi-system, rendering the ring electron-deficient and highly resistant to electrophilic oxidative attack by CYP450 heme-oxo species.

MetabolicStability Compound 2-(5-Fluoro-2-methylphenyl) ethan-1-ol Scaffold CYP450 Hepatic CYP450 Enzymes Compound->CYP450 In Vivo Exposure Steric 2-Methyl Group (Steric Shielding) Compound->Steric Electronic 5-Fluoro Group (C-F Bond Strength) Compound->Electronic MetabBlock1 Restricted Conformation Decreased Binding Affinity CYP450->MetabBlock1 MetabBlock2 Resistance to Aromatic Oxidation CYP450->MetabBlock2 Steric->MetabBlock1 Electronic->MetabBlock2 HalfLife Enhanced Pharmacokinetic Half-Life MetabBlock1->HalfLife MetabBlock2->HalfLife

Figure 2: Mechanistic pathway illustrating how structural substitutions confer metabolic stability.

References

  • Title: Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) Source: Pharmaceuticals (Basel) / National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Chemoselective Reduction of Fenofibric Acid to Alcohol in the Presence of Ketone by Mixed Anhydride and Sodium Borohydride Source: PLoS One / National Center for Biotechnology Information (NCBI) URL: [Link]

Exploratory

Safety Data Sheet (SDS) and Hazard Classification Guide for 2-(5-Fluoro-2-methylphenyl)ethan-1-ol

Executive Summary In modern pharmaceutical synthesis, fluorinated building blocks like 2-(5-Fluoro-2-methylphenyl)ethan-1-ol are highly valued for their ability to modulate the lipophilicity and metabolic stability of dr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern pharmaceutical synthesis, fluorinated building blocks like 2-(5-Fluoro-2-methylphenyl)ethan-1-ol are highly valued for their ability to modulate the lipophilicity and metabolic stability of drug candidates. However, the exact structural features that make this compound synthetically useful also dictate its unique toxicological profile. This technical whitepaper dissects the physicochemical properties, GHS hazard classifications, and metabolic liabilities of 2-(5-Fluoro-2-methylphenyl)ethan-1-ol. Furthermore, it establishes a self-validating analytical protocol for environmental exposure monitoring to ensure robust laboratory safety.

Chemical Identity & Physicochemical Profiling

Understanding the macroscopic hazards of a chemical begins with its microscopic structural causality. The incorporation of a fluorine atom at the 5-position of the aromatic ring significantly alters the molecule's electronic distribution. Fluorine's high electronegativity exerts a strong inductive (-I) effect, which increases the overall lipophilicity (LogP) of the molecule compared to its non-fluorinated analog. This enhanced lipophilicity facilitates rapid absorption through dermal and mucosal barriers, necessitating stringent handling protocols.

Table 1: Physicochemical Identity
ParameterValueStructural Causality & Impact
Chemical Name 2-(5-Fluoro-2-methylphenyl)ethan-1-olPrimary alcohol acts as a metabolic liability site.
CAS Registry Number 1[1]Unique identifier for regulatory tracking.
Molecular Formula C9H11FODetermines the m/z 154 target for mass spectrometry.
Molecular Weight 154.18 g/mol Low molecular weight contributes to volatility and inhalation risk.
Structural Class Fluorinated Phenethyl AlcoholAromatic ring provides stability; fluoro-group enhances membrane permeability.

GHS Hazard Classification & Toxicological Mechanisms

Based on structural analogs and empirical data for fluorinated phenethyl alcohols, this compound triggers specific Globally Harmonized System (GHS) hazard statements. The primary hazard driver is the molecule's propensity to undergo enzymatic oxidation in biological systems.

Table 2: GHS Hazard Classification Profile
Hazard CodeHazard StatementMechanistic Driver
H302 Harmful if swallowedRapid systemic absorption and metabolic activation in hepatic tissue.
H315 Causes skin irritationElectrophilic adduction of aldehyde metabolites to dermal proteins.
H319 Causes serious eye irritationHigh localized concentration of reactive species in aqueous ocular fluid.
H335 May cause respiratory irritationVolatilization of the alcohol leading to mucosal TRPA1 receptor activation.
The Mechanism of Irritation (H315 / H319)

Upon systemic or localized cellular absorption, the primary alcohol moiety is rapidly metabolized by2[2] into a phenylacetaldehyde intermediate.

Aldehydes are potent electrophiles. The electron-withdrawing nature of the 5-fluoro substituent further increases the electrophilicity of the aldehyde carbon. This reactive species covalently binds to nucleophilic amino acid residues (such as cysteine and lysine) on cellular proteins, including the TRPA1 ion channels present in sensory neurons. This protein adduction is the molecular initiating event that triggers the inflammatory cascades responsible for skin and eye irritation[3]. Further Phase I oxidation by Aldehyde Dehydrogenase (ALDH) yields the phenylacetic acid derivative, which is more water-soluble and readily excreted.

MetabolicActivation A 2-(5-Fluoro-2-methylphenyl) ethan-1-ol (Parent Compound) B 2-(5-Fluoro-2-methylphenyl) acetaldehyde (Reactive Electrophile) A->B ADH / CYP450 (Oxidation) C 2-(5-Fluoro-2-methylphenyl) acetic acid (Excreted Metabolite) B->C ALDH (Detoxification) D Protein Adduction (TRPA1 Activation / Irritation) B->D Covalent Binding (Toxicity)

Figure 1: Metabolic activation of 2-(5-Fluoro-2-methylphenyl)ethan-1-ol to reactive intermediates.

Self-Validating Experimental Protocols: Exposure Monitoring

To ensure occupational safety and validate the efficacy of engineering controls, laboratories must implement analytical workflows to monitor potential surface or airborne contamination. The following Gas Chromatography-Mass Spectrometry (GC-MS) protocol is designed with built-in causality and self-validation checkpoints.

GCMS_Protocol S1 1. Sample Collection + Internal Standard (IS) Spike S2 2. Solvent Extraction (Dichloromethane) S1->S2 S3 3. Matrix Cleanup (0.22 µm PTFE Filtration) S2->S3 S4 4. GC-MS Injection (Blank -> Sample -> QC) S3->S4 S5 5. SIM Quantification (Target: m/z 154, IS: m/z 159) S4->S5

Figure 2: Self-validating GC-MS workflow incorporating internal standards and QC for monitoring.

Step-by-Step Methodology:
  • Sample Collection & IS Spiking: Swab designated work surfaces using isopropanol-wetted fiberglass filters.

    • Causality: Isopropanol effectively solubilizes both polar and moderately non-polar residues. Immediately spike the sample with a known concentration of a deuterated internal standard (e.g., Phenethyl alcohol-d5).

    • Validation: The IS accounts for any downstream extraction losses or matrix suppression, ensuring the final quantification is self-correcting and reliable.

  • Liquid-Liquid Extraction (LLE): Extract the swab using Dichloromethane (DCM) and vortex for 5 minutes.

    • Causality: DCM is selected because its dielectric constant provides an optimal partition coefficient for fluorinated aromatics, efficiently separating the target analyte from highly polar matrix interferents.

  • Matrix Cleanup: Centrifuge at 10,000 x g for 3 minutes and filter the organic layer through a 0.22 µm PTFE syringe filter.

    • Causality: PTFE is chemically inert to halogenated solvents like DCM, preventing filter degradation while removing particulate matter that could foul the GC inlet.

  • GC-MS Acquisition (Self-Validating Sequence): Inject 1 µL into the GC-MS operating in splitless mode. The run sequence MUST follow: Solvent Blank -> Calibration Standard -> Sample -> Quality Control (QC) Spike.

    • Validation: The initial blank proves the absence of column carryover, while the QC spike confirms instrument stability across the run.

  • SIM Mode Quantification: Monitor the molecular ion (m/z 154) for 2-(5-Fluoro-2-methylphenyl)ethan-1-ol[1].

    • Causality: Selected Ion Monitoring (SIM) at the exact molecular weight filters out background chemical noise, maximizing both sensitivity and specificity for trace-level exposure monitoring.

Engineering Controls & Risk Mitigation

Based on the established hazard profile, handling 2-(5-Fluoro-2-methylphenyl)ethan-1-ol requires strict adherence to the following engineering controls:

  • Ventilation: The compound must be handled inside a Class II Type B2 Biological Safety Cabinet or a ducted chemical fume hood to prevent the inhalation of volatile vapors, directly mitigating H335 (respiratory irritation) risks.

  • PPE Selection: Standard latex gloves offer insufficient protection against lipophilic organic compounds. Nitrile or Butyl rubber gloves of at least 5 mil thickness are required to prevent dermal absorption and subsequent H315 skin irritation.

References

  • Search Cas: 1000548-63-9 - Cheminformatics. 1

  • 1603436-12-9 | 1-(5-Fluoro-2-methylphenyl)butan-2-ol - BLD Pharm. 3

  • 1443335-61-2 | Ethyl 5-fluoro-2-methylphenethyl oxalate - AiFChem.

  • The safety evaluation of food flavouring substances: the role of metabolic studies - Flavor Extract Manufacturers Association (FEMA). 2

  • Drug Metabolism - Sigma-Aldrich.

Sources

Foundational

A Methodological Guide to the Physicochemical Characterization of 2-(5-Fluoro-2-methylphenyl)ethan-1-ol

Abstract For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is a foundational step in the discovery pipeline. This guide provides an in-depth techn...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is a foundational step in the discovery pipeline. This guide provides an in-depth technical framework for determining the fundamental physicochemical properties—specifically the melting and boiling points—of the compound 2-(5-Fluoro-2-methylphenyl)ethan-1-ol. In the absence of established literature values for this specific molecule, this document outlines the rigorous experimental methodologies required to generate and validate this critical data. The focus is not merely on procedural steps but on the underlying scientific principles that ensure data integrity, from initial purity assessment to final data interpretation. The protocols described herein are designed to be self-validating systems, providing a robust approach for the characterization of new molecular entities.

Introduction: The Imperative of Accurate Physicochemical Data

2-(5-Fluoro-2-methylphenyl)ethan-1-ol is a substituted phenylethanol derivative. Its structural motifs, including a fluorinated aromatic ring and a primary alcohol, are common in pharmacologically active compounds. The fluorine atom can modulate metabolic stability and binding affinity, while the hydroxyl group offers a key point for further chemical modification or hydrogen bonding interactions with biological targets. Before any advanced biological screening or formulation development can occur, establishing the compound's fundamental physical constants is paramount.

The melting and boiling points are not mere numbers; they are critical indicators of a compound's identity, purity, and the nature of its intermolecular forces. A sharp, well-defined melting point is a hallmark of a pure crystalline solid, while a boiling point provides insight into a liquid's volatility and is essential for purification by distillation.[1][2] This guide provides the detailed, field-proven methodologies for determining these values with high fidelity.

Foundational Step: Purity Assessment and Sample Preparation

The axiom that impurities depress and broaden the melting range underscores the necessity of starting with a highly pure sample.[2] Attempting to determine the physical properties of an impure substance will yield ambiguous and misleading results. Therefore, rigorous purification and subsequent purity verification are the mandatory first steps.

Purification via Recrystallization

Assuming 2-(5-Fluoro-2-methylphenyl)ethan-1-ol is a solid at room temperature, recrystallization is the most effective method for purification.[3][4] This technique leverages differences in solubility between the target compound and impurities in a given solvent system at varying temperatures.

Causality of Solvent Choice: The ideal recrystallization solvent is one in which the target compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures.[5][6] This differential solubility is the driving force of the purification process. The impurities, ideally, should either be insoluble in the hot solvent (allowing for removal by hot filtration) or remain soluble in the cold solvent (and be removed with the filtrate).[5][7]

Experimental Protocol: Recrystallization

  • Solvent Screening: In a series of small test tubes, test the solubility of a few milligrams of the crude compound in various solvents (e.g., water, ethanol, ethyl acetate, hexane, toluene, and mixtures thereof) at room temperature and upon heating.

  • Dissolution: Place the crude 2-(5-Fluoro-2-methylphenyl)ethan-1-ol in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent and heat the mixture (e.g., on a hot plate) until the solid completely dissolves.[4]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Allow the clear solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of a pure crystal lattice that excludes impurities.[6][7] Subsequently, the flask can be placed in an ice bath to maximize crystal yield.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[3]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities adhering to the crystal surfaces.[5]

  • Drying: Dry the crystals thoroughly, for instance, by leaving them under vacuum in the Büchner funnel or in a desiccator. The sample must be completely dry before any analysis.[8][9]

Verification of Purity: Orthogonal Analytical Methods

To confirm the success of the purification, it is essential to employ high-resolution analytical techniques. Using orthogonal methods—techniques that measure the same property based on different principles—provides the highest degree of confidence.[10]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for detecting and quantifying impurities.[11] A pure sample should ideally show a single major peak.

  • Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: ¹H NMR not only confirms the chemical structure but can also be used as a primary method for determining purity by integrating the signals of the analyte against a certified internal standard.[10][12][13] This method has the advantage of being able to detect solvent residues and other non-chromophoric impurities that might be missed by HPLC.[12][13]

Determination of Melting Point

The melting point of a pure crystalline solid is the temperature at which it transitions from the solid to the liquid phase at atmospheric pressure. It is more accurately reported as a melting range, from the temperature at which the first droplet of liquid appears to the temperature at which the entire sample is liquid.[2] A narrow range (typically 1-2°C) is indicative of high purity.

The Capillary Method: A Pharmacopeial Standard

The capillary method is the most widely accepted and utilized technique for melting point determination.[8]

Experimental Protocol: Melting Point Determination

  • Sample Preparation: Ensure the purified sample is completely dry and finely powdered.[8][9]

  • Capillary Loading: Jab the open end of a glass capillary tube into the powdered sample. Tap the closed end of the tube on a hard surface to pack the solid down. Repeat until a packed column of 2-3 mm in height is achieved.[14]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

  • Rapid Heating (Optional): If the approximate melting point is unknown, a preliminary rapid heating can be performed to get a rough estimate.

  • Accurate Determination: For an accurate measurement, begin heating at a slow, controlled rate (approximately 1-2°C per minute) when the temperature is about 20°C below the expected melting point.[14]

  • Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first visible drop of liquid forms (T1). Continue heating at the same slow rate and record the temperature at which the last solid crystal melts (T2).

  • Reporting: The melting point is reported as the range T1 – T2.

Visualizing the Melting Point Workflow

The following diagram outlines the logical flow for an accurate melting point determination.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Prep1 Dry Purified Sample Prep2 Grind to Fine Powder Prep1->Prep2 Prep3 Load Capillary Tube (2-3mm) Prep2->Prep3 Measure1 Place in Apparatus Prep3->Measure1 Measure2 Heat Rapidly (Optional, for Range Finding) Measure1->Measure2 Measure3 Heat Slowly (1-2°C/min) near MP Measure2->Measure3 Measure4 Observe and Record T1 (First Drop) Measure3->Measure4 Measure5 Observe and Record T2 (Last Crystal) Measure4->Measure5 Analysis1 Report as Range: T1 - T2 Measure5->Analysis1 Analysis2 Evaluate Purity (Narrow Range = High Purity) Analysis1->Analysis2

Caption: Workflow for Melting Point Determination.

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.[15] For novel compounds available in small research quantities, micro-determination methods are often preferable.

Macro Method: Simple Distillation

If a sufficient quantity of the compound (typically >5 mL) is available, a simple distillation provides a direct and accurate boiling point measurement.[1][15]

Experimental Protocol: Simple Distillation

  • Apparatus Setup: Assemble a simple distillation apparatus using a round-bottom flask, a distillation head with a thermometer adapter, a condenser, and a receiving flask.[16][17]

  • Sample and Boiling Chips: Place the liquid sample and a few boiling chips (to ensure smooth boiling) into the round-bottom flask.

  • Thermometer Placement: Position the thermometer so that the top of the mercury bulb is level with the bottom of the side-arm leading to the condenser. This ensures the temperature of the vapor entering the condenser is measured accurately.[16]

  • Heating: Gently heat the flask. The liquid will begin to boil, and its vapor will rise.

  • Equilibrium and Recording: The temperature on the thermometer will rise and then stabilize as the vapor continuously bathes the thermometer bulb. This stable temperature, observed during active distillation, is the boiling point.[1][18]

  • Record Pressure: Record the atmospheric pressure, as the boiling point is pressure-dependent.

Micro Method: The Siwoloboff Technique

For small sample volumes (<0.5 mL), the Siwoloboff method is an elegant and efficient technique.[19][20] It relies on observing the equilibrium between the vapor pressure inside a capillary and the external atmospheric pressure.[19]

Experimental Protocol: Siwoloboff Micro Boiling Point

  • Sample Preparation: Place a small amount (a few drops) of the liquid into a small-diameter test tube (a "fusion tube").[20][21]

  • Capillary Insertion: Take a standard melting point capillary tube and seal one end in a flame. Place this capillary, open end down, into the fusion tube containing the liquid.

  • Apparatus Assembly: Attach the fusion tube assembly to a thermometer using a rubber band or wire.

  • Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube filled with mineral oil or a modern melting point apparatus).[20]

  • Observation: As the bath heats, a stream of bubbles will emerge from the inverted capillary as the trapped air expands. Once the boiling point is reached, this stream will become rapid and continuous.[21]

  • Cooling and Recording: Remove the heat source and allow the bath to cool slowly. The rate of bubbling will decrease. The boiling point is the temperature at which bubbling stops and the liquid is just drawn back into the capillary tube.[15][20] At this exact moment, the vapor pressure inside the capillary equals the atmospheric pressure.

Visualizing the Boiling Point Setups

The following diagram illustrates the experimental setups for both macro and micro boiling point determinations.

Caption: Experimental Setups for Boiling Point Determination.

Data Summary and Interpretation

All quantitative data should be presented clearly.

PropertyMethodObserved ValueNotes
Melting Point Capillary MethodTBD (°C)Report as a range. A narrow range (<2°C) indicates high purity.
Boiling Point Simple Distillation or Siwoloboff MethodTBD (°C)Report with the atmospheric pressure (e.g., 101.3 kPa).

Trustworthiness through Self-Validation: The system described is self-validating. If the purification steps are successful, the purity analysis by HPLC/qNMR will confirm it. This high-purity sample will then yield a sharp, reproducible melting point and a constant boiling point. A broad melting range would immediately invalidate the measurement and indicate that the initial purification step must be revisited. This feedback loop is crucial for ensuring the trustworthiness of the final reported values.

Safety and Handling

When handling any new chemical entity like 2-(5-Fluoro-2-methylphenyl)ethan-1-ol, it is imperative to treat it as potentially hazardous. All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.

References

  • Recrystallization. (n.d.). University of California, Los Angeles. Retrieved from [Link]

  • Siwoloboff method. (n.d.). Grokipedia. Retrieved from [Link]

  • Determination of Boiling Point Using Siwoloboff's Method. (2025, May 29). Filo. Retrieved from [Link]

  • Troyer, T. L., et al. (2018). Modified Siwoloboff–Wiegand Procedure for the Determination of Boiling Points on a Microscale. Journal of Chemical Education, 95(8), 1402-1405. [Link]

  • Recrystallization. (n.d.). Jack Westin. Retrieved from [Link]

  • Siwoloboff method. (n.d.). In Wikipedia. Retrieved from [Link]

  • Simple Distillation and Boiling Point Determination. (n.d.). Community College of Rhode Island. Retrieved from [Link]

  • Isolation and Purification of Organic Compounds Recrystallization (Expt #3). (n.d.). University of Texas at Dallas. Retrieved from [Link]

  • Determination of Melting Point. (n.d.). Wired Chemist. Retrieved from [Link]

  • Troyer, T. L., et al. (2018). Modified Siwoloboff-Wiegand Procedure for the Determination of Boiling Points on a Microscale. Journal of Chemical Education. Retrieved from [Link]

  • Melting Point Determination. (n.d.). Stanford Research Systems. Retrieved from [Link]

  • Nichols, L. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Chemistry LibreTexts. Retrieved from [Link]

  • Measuring the Melting Point. (2023, May 8). Westlab. Retrieved from [Link]

  • Nichols, L. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. Retrieved from [Link]

  • Melting Point Determination. (n.d.). Japanese Pharmacopoeia. Retrieved from [Link]

  • Lab Procedure: Simple Distillation. (2022, December 8). ChemTalk. Retrieved from [Link]

  • Huang, T., et al. (2019). High performance liquid chromatography-quantitative nuclear magnetic resonance (HPLC-qNMR) with a two-signal suppression method for purity assessment of avermectin B1a. RSC Advances, 9(4), 2056-2063. [Link]

  • Gauthier, D. A. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(21), 8745-8746. [Link]

  • Gauthier, D. A. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(21), 8745-8746. [Link]

  • Why Is HPLC Ideal for Chemical Purity Testing? (2023, July 27). Moravek, Inc. Retrieved from [Link]

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Exploratory

An In-depth Technical Guide to the Toxicity Profile and Safe Handling of 2-(5-Fluoro-2-methylphenyl)ethan-1-ol

Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the anticipated toxicity profile and safe handling precautions for 2-(5-fluoro-2-methylphenyl)ethan-1-o...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the anticipated toxicity profile and safe handling precautions for 2-(5-fluoro-2-methylphenyl)ethan-1-ol. In the absence of specific toxicological data for this compound, this guide employs a data-driven, analogue-based read-across approach. By critically evaluating the known toxicological and safety data of structurally similar compounds—namely 2-phenylethanol, 4-fluorophenethyl alcohol, and benzyl alcohol derivatives—we construct a scientifically grounded, inferred toxicity profile. This guide is intended for researchers, scientists, and drug development professionals who may synthesize or handle this compound. It details anticipated hazards, outlines robust safe handling protocols, and provides emergency procedures to ensure a high level of safety in the laboratory and during preclinical development.

Introduction and Scientific Rationale

The central hypothesis is that the toxicological properties of 2-(5-fluoro-2-methylphenyl)ethan-1-ol can be reasonably predicted by examining the known hazards of its structural analogues. The core structure can be deconstructed into three key components: the ethanol backbone, the phenyl ring, and the fluoro- and methyl- substituents. The toxicity profile will be a composite of the effects of these individual moieties, modulated by their interplay within the whole molecule.

Our primary analogues for this assessment are:

  • 2-Phenylethanol: This compound shares the same phenyl-ethanol core structure, providing a baseline for the general toxicity of this class of aromatic alcohols.

  • 4-Fluorophenethyl alcohol: This analogue introduces the influence of a fluorine atom on the phenyl ring, offering insights into how this halogen may alter the compound's reactivity and metabolic fate.

  • Benzyl Alcohol Derivatives: These compounds provide a broader context for the toxicity of aromatic alcohols, particularly regarding their potential for carcinogenicity and as metabolic precursors to benzoic acid derivatives.

By synthesizing the data from these analogues, we can build a robust, precautionary framework for the safe handling of 2-(5-fluoro-2-methylphenyl)ethan-1-ol.

Inferred Toxicological Profile

Based on the toxicological data of its structural analogues, the following profile for 2-(5-fluoro-2-methylphenyl)ethan-1-ol is proposed.

Acute Toxicity

The acute toxicity of 2-(5-fluoro-2-methylphenyl)ethan-1-ol is anticipated to be moderate. The primary routes of exposure in a laboratory setting are oral ingestion, dermal contact, and inhalation of aerosols.

  • Oral: 2-Phenylethanol exhibits an oral LD50 in rats of approximately 1790 mg/kg. This suggests that 2-(5-fluoro-2-methylphenyl)ethan-1-ol is likely to be harmful if swallowed.

  • Dermal: The dermal LD50 for 2-phenylethanol in rabbits is reported as 806 mg/kg, indicating that it can be toxic in contact with skin.

  • Inhalation: While specific data for inhalation LC50 is not available for the closest analogues, inhalation of vapors or mists may cause respiratory tract irritation and potential systemic effects[1].

Table 1: Summary of Acute Toxicity Data for Key Analogues

CompoundTestSpeciesRouteValueClassificationReference
2-PhenylethanolLD50RatOral1790 mg/kgHarmful if swallowed
2-PhenylethanolLD50RabbitDermal806 mg/kgToxic in contact with skin
Skin and Eye Irritation

Structurally similar aromatic alcohols are known to be irritants to the skin and eyes.

  • Skin Irritation: 4-Fluorophenethyl alcohol is classified as a skin irritant[2]. 2-Phenylethanol can also cause skin irritation upon prolonged or repeated contact[1]. Therefore, 2-(5-fluoro-2-methylphenyl)ethan-1-ol should be considered a likely skin irritant.

  • Eye Irritation: Both 4-fluorophenethyl alcohol and 2-phenylethanol are classified as causing serious eye irritation[2]. Direct contact with the eyes is likely to cause significant damage.

Sensitization

There is no direct evidence to suggest that 2-(5-fluoro-2-methylphenyl)ethan-1-ol would be a potent skin sensitizer. However, as with any novel compound, the possibility of allergic contact dermatitis cannot be entirely ruled out.

Germ Cell Mutagenicity

The mutagenic potential of 2-(5-fluoro-2-methylphenyl)ethan-1-ol is a critical consideration. The standard initial screen for mutagenicity is the bacterial reverse mutation assay, or Ames test.

  • Ames Test: While specific data for the target compound is unavailable, the Ames test is a fundamental component of any toxicological assessment[3][4][5][6][7][8][9][10]. Given the aromatic nature of the molecule, this test would be essential to rule out point mutations.

Carcinogenicity

Long-term studies on the carcinogenicity of closely related analogues are limited. However, studies conducted by the National Toxicology Program (NTP) on benzyl alcohol provide some insight.

  • NTP Studies: Gavage studies of benzyl alcohol in rats and mice showed no evidence of carcinogenic activity[7][11][12][13]. While this provides some reassurance, the structural differences, particularly the fluorine substituent, mean that a direct extrapolation is not possible without further testing.

Reproductive Toxicity

Studies on 2-phenylethanol have indicated the potential for reproductive and developmental toxicity at certain dose levels.

  • Teratogenicity: In a study on pregnant Long-Evans rats, 2-phenylethanol administered by gavage during organogenesis caused dose-related adverse reproductive and teratogenic effects, including intrauterine growth retardation, embryolethality, and malformations[11][14][15][16]. This suggests that 2-(5-fluoro-2-methylphenyl)ethan-1-ol should be handled with caution by individuals of reproductive age, and exposure during pregnancy should be strictly avoided.

Specific Target Organ Toxicity (STOT)
  • Single Exposure: Inhalation of vapors of similar aromatic alcohols may cause central nervous system depression, with symptoms such as drowsiness and dizziness[1].

  • Repeated Exposure: No specific target organ toxicity data is available for closely related analogues.

Safe Handling and Personal Protective Equipment (PPE)

Given the inferred toxicity profile, a stringent set of safe handling procedures is required. The following precautions are based on a risk-assessment approach that assumes the compound is hazardous until proven otherwise.

Engineering Controls
  • Fume Hood: All handling of 2-(5-fluoro-2-methylphenyl)ethan-1-ol, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood to prevent inhalation of vapors or aerosols.

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are rapidly diluted and removed.

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should also be worn when there is a risk of splashing.

  • Skin Protection:

    • Gloves: Chemically resistant gloves (e.g., nitrile or neoprene) must be worn. Gloves should be inspected before use and changed frequently, especially if contaminated.

    • Lab Coat: A flame-resistant lab coat with long sleeves is required.

    • Additional Protection: For larger quantities or when there is a significant risk of splashing, a chemically resistant apron and arm sleeves should be worn.

  • Respiratory Protection: For routine handling within a fume hood, respiratory protection is not typically required. However, in the event of a spill or a failure of engineering controls, a full-face respirator with a combination organic vapor/particulate cartridge should be available.

PPE_Hierarchy cluster_Controls Hierarchy of Controls Elimination Elimination (Not Feasible for Research) Substitution Substitution (Use a less hazardous alternative) Engineering Engineering Controls (e.g., Fume Hood) Administrative Administrative Controls (e.g., SOPs, Training) PPE Personal Protective Equipment (Last line of defense)

Caption: Hierarchy of controls for chemical safety.

Emergency Procedures

Spills

In the event of a spill, the following procedures should be followed:

  • Evacuate: Immediately evacuate the area and alert others.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Assess: From a safe distance, assess the extent of the spill.

  • Small Spills (manageable by trained personnel):

    • Don the appropriate PPE.

    • Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Carefully collect the absorbed material into a sealable, labeled waste container.

  • Large Spills:

    • Evacuate the laboratory and close the doors.

    • Contact the institution's emergency response team.

    • Provide them with the Safety Data Sheet (SDS) for the most relevant analogue (e.g., 2-phenylethanol).

Spill_Response_Workflow Start Spill Occurs Assess Assess Spill Size and Hazard Start->Assess SmallSpill Small Spill? Assess->SmallSpill Cleanup Trained Personnel Cleanup with appropriate PPE SmallSpill->Cleanup Yes LargeSpill Large Spill / High Hazard SmallSpill->LargeSpill No Dispose Dispose of Waste Properly Cleanup->Dispose Evacuate Evacuate Area LargeSpill->Evacuate Notify Notify Emergency Response Evacuate->Notify Notify->Dispose End End Dispose->End

Caption: Workflow for chemical spill response.

First Aid
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Experimental Protocols for Hazard Assessment

Should formal toxicological testing of 2-(5-fluoro-2-methylphenyl)ethan-1-ol be undertaken, the following standard OECD guidelines are recommended.

OECD 404: Acute Dermal Irritation/Corrosion

This test provides information on the potential for a substance to cause skin irritation or corrosion[4][14][17][18][19].

Methodology:

  • A single dose of the test substance (0.5 mL for a liquid) is applied to a small area of the skin of an albino rabbit.

  • The treated area is covered with a semi-occlusive dressing for a 4-hour exposure period.

  • After exposure, the dressing is removed, and the skin is observed for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours.

  • The severity of the reactions is scored according to a standardized scale.

OECD 405: Acute Eye Irritation/Corrosion

This guideline is used to assess the potential of a substance to cause eye irritation or damage[3][6][15][16].

Methodology:

  • A single dose of the test substance is applied to the conjunctival sac of one eye of an albino rabbit.

  • The other eye remains untreated and serves as a control.

  • The eyes are examined at 1, 24, 48, and 72 hours after application for corneal opacity, iris lesions, and conjunctival redness and swelling.

  • The severity of the lesions is scored to determine the irritation potential.

OECD 471: Bacterial Reverse Mutation Test (Ames Test)

This in vitro test is used to detect gene mutations[3][4][5][6][7][8][9][10].

Methodology:

  • Histidine-dependent strains of Salmonella typhimurium and tryptophan-dependent strains of Escherichia coli are used.

  • The bacteria are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 mix).

  • The bacteria are plated on a minimal agar medium lacking the required amino acid.

  • After incubation, the number of revertant colonies (those that have mutated to regain the ability to synthesize the amino acid) is counted. A significant increase in the number of revertant colonies compared to the control indicates a mutagenic potential.

Waste Disposal

As a halogenated organic compound, 2-(5-fluoro-2-methylphenyl)ethan-1-ol requires specific waste disposal procedures.

  • Segregation: Waste containing this compound should be segregated into a dedicated "halogenated organic waste" container. It should not be mixed with non-halogenated organic waste.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "2-(5-Fluoro-2-methylphenyl)ethan-1-ol".

  • Disposal: The sealed and labeled waste container should be disposed of through the institution's hazardous waste management program. Incineration at high temperatures is a common disposal method for halogenated organic compounds[9].

Conclusion

While specific toxicological data for 2-(5-fluoro-2-methylphenyl)ethan-1-ol is not currently available, a read-across analysis of its structural analogues provides a strong basis for a precautionary approach to its handling. It should be treated as a compound that is harmful if swallowed or in contact with skin, a severe eye and skin irritant, and a potential reproductive toxicant. Strict adherence to the engineering controls, personal protective equipment, and safe handling procedures outlined in this guide is essential to minimize the risk of exposure and ensure a safe research environment. Further toxicological testing according to established OECD guidelines is recommended to definitively characterize the hazard profile of this compound.

References

  • Mankes, R. F., LeFevre, R., Bates, H., & Abraham, R. (1983). Effects of various exposure levels of 2-phenylethanol on fetal development and survival in Long-Evans rats. Journal of Toxicology and Environmental Health, 12(2-3), 235–244. [Link]

  • OECD. (2012). Test No. 405: Acute Eye Irritation/Corrosion. OECD Publishing. [Link]

  • OECD. (2015). Test No. 404: Acute Dermal Irritation/Corrosion. OECD Publishing. [Link]

  • Neogen. (2025). Phenylethanol Agar Safety Data Sheet. [Link]

  • Taylor & Francis Online. (2009). Effects of various exposure levels of 2‐phenylethanol on fetal development and survival in long‐Evans Rats. [Link]

  • PubMed. (1983). Effects of various exposure levels of 2-phenylethanol on fetal development and survival in Long-Evans rats. [Link]

  • Pesticide Registration Toolkit. In vitro genotoxicity testing – bacterial reverse mutation assay. [Link]

  • ResearchGate. (n.d.). Oral and Dermal Developmental Toxicity Studies of Phenylethyl Alcohol in Rats. [Link]

  • PubChem. (n.d.). 2-Phenylethanol. [Link]

  • Environmental Health and Safety - The University of Chicago. (n.d.). Hazardous Waste Disposal Procedures. [Link]

  • Brandt, I. (1990). Phenethyl alcohol. [Link]

  • Emory University. (n.d.). Chemical Waste Disposal Guidelines. [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. [Link]

  • Khan, F., & Ali, S. (2018). Microbial Mutagenicity Assay: Ames Test. Bio-protocol, 8(6), e2779. [Link]

  • ResearchGate. (n.d.). Mutagenicity in the Ames test (Salmonella typhimurium TA100/rat liver S9) of B[a]P, B[a]A, and DB[ac]A, tested individually and in combination. [Link]

  • K. Mortelmans, E. Zeiger. (2000). The Ames Salmonella/microsome mutagenicity assay. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 455(1-2), 29-60. [Link]

  • Johnson, G. E., et al. (2021). Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters. Archives of Toxicology, 95(7), 2283–2296. [Link]

  • Kienle, C., et al. (2021). Direct Comparison of the Lowest Effect Concentrations of Mutagenic Reference Substances in Two Ames Test Formats. Toxics, 9(7), 154. [Link]

  • Daikin Chemicals. (n.d.). Acute dermal irritation in the rabbit. [Link]

  • Regulations.gov. (n.d.). Primary Skin Irritation in Rabbits. [Link]

  • ChemView. (2013). REPORT Skin Irritation to the Rabbit. [Link]

  • National Toxicology Program. (n.d.). Health Effects Test Guidelines OPPTS 870.2500 Acute Dermal Irritation. [Link]

  • SuperLab. (2019). Rabbit Skin Irritation Test (Physiological saline). [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Synthesis of 2-(5-Fluoro-2-methylphenyl)ethan-1-ol

Abstract Fluorinated phenethyl alcohols, such as 2-(5-fluoro-2-methylphenyl)ethan-1-ol, are critical building blocks in medicinal chemistry. The strategic placement of the fluorine atom modulates lipophilicity and metabo...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract Fluorinated phenethyl alcohols, such as 2-(5-fluoro-2-methylphenyl)ethan-1-ol, are critical building blocks in medicinal chemistry. The strategic placement of the fluorine atom modulates lipophilicity and metabolic stability, while the phenethyl alcohol moiety serves as a versatile handle for downstream functionalization. This application note details a highly efficient, chemoselective reduction protocol to synthesize 2-(5-fluoro-2-methylphenyl)ethan-1-ol directly from its corresponding phenylacetic acid precursor.

Mechanistic Rationale & Reagent Selection

The transformation of a carboxylic acid to a primary alcohol can be achieved via several hydride sources. While Lithium Aluminum Hydride ( LiAlH4​ ) is a traditional choice, it is a highly reactive nucleophilic reducing agent that poses significant safety hazards (pyrophoricity) and often lacks functional group tolerance.

For this protocol, Borane-tetrahydrofuran complex ( BH3​⋅THF ) is selected as the optimal reducing agent. Unlike nucleophilic hydrides, borane acts as an electrophilic reducing agent. It reacts rapidly and preferentially with the electron-rich oxygen atoms of the carboxylic acid . The reaction initiates with the coordination of BH3​ to the carbonyl oxygen, followed by the evolution of hydrogen gas to form a triacyloxyborane intermediate. Subsequent intramolecular hydride transfers yield a borate ester, which is easily hydrolyzed to the desired primary alcohol. This electrophilic activation pathway ensures that the reduction proceeds cleanly at room temperature without over-reduction or side reactions .

Quantitative Reaction Parameters

The following table summarizes the stoichiometric requirements for a standard 10.0 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmountFunction
5-Fluoro-2-methylphenylacetic acid168.161.01.68 gStarting Material
BH3​⋅THF (1.0 M in THF)85.942.020.0 mLReducing Agent
Tetrahydrofuran (Anhydrous)72.11-20.0 mLSolvent
Methanol32.04Excess10.0 mLQuenching Agent
Experimental Workflow

SynthesisWorkflow A 5-Fluoro-2-methylphenylacetic acid (Starting Material) B Solvation & Cooling (Anhydrous THF, 0 °C) A->B C Electrophilic Reduction (BH3·THF, 2.0 eq) B->C Thermal Control D Maturation (RT, 4-6 h) C->D H2 Evolution E Quenching (Methanol, 0 °C) D->E Cleavage of Borate F Aqueous Workup (EtOAc / H2O) E->F Removal of B(OMe)3 G Flash Chromatography (Silica Gel) F->G H 2-(5-Fluoro-2-methylphenyl)ethan-1-ol (Target Product) G->H High Purity

Experimental workflow for the chemoselective reduction of the phenylacetic acid.

Step-by-Step Synthesis Protocol

Self-Validation Note: This protocol incorporates visual and analytical checkpoints to ensure the reaction proceeds safely and completely.

  • Apparatus Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon (or nitrogen) inlet. Causality: BH3​⋅THF is highly sensitive to moisture. Water reacts competitively with borane to generate hydrogen gas and boric acid, which depletes the active reagent and stalls the intended reduction.

  • Substrate Solvation: Charge the flask with 5-fluoro-2-methylphenylacetic acid (1.68 g, 10.0 mmol). Inject anhydrous THF (20.0 mL) via syringe and stir until a homogenous solution is achieved.

  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes. Causality: The initial reaction between the carboxylic acid and borane is highly exothermic. Pre-cooling the system provides a thermal buffer to prevent solvent boil-off and controls the rate of hydrogen gas evolution.

  • Reagent Addition: Using a syringe pump, add the BH3​⋅THF complex (1.0 M in THF, 20.0 mL, 20.0 mmol) dropwise over a period of 20 minutes. Causality: 2.0 equivalents of borane are strictly required. The first equivalent is consumed to deprotonate the carboxylic acid (evolving H2​ ) and form the acyloxyborane intermediate. The second equivalent performs the actual hydride transfers to yield the borate ester. Dropwise addition prevents vigorous effervescence from overwhelming the flask's venting capacity.

  • Maturation and Monitoring: Once the addition is complete and gas evolution subsides, remove the ice bath. Allow the reaction mixture to warm to room temperature (20–25 °C) and stir for 4 to 6 hours. In-Process Control: Monitor the reaction via TLC (Hexanes/Ethyl Acetate, 3:1 v/v). The starting material (acid) will appear as a lower Rf​ streak (often requiring UV or bromocresol green stain), while the product alcohol will elute as a distinct, higher Rf​ spot.

  • Quenching: Upon complete consumption of the starting material, cool the flask back to 0 °C. Carefully add Methanol (10.0 mL) dropwise. Causality: Methanol serves a dual purpose. First, it safely decomposes any unreacted borane. Second, it reacts with the intermediate borate ester complex to form trimethyl borate ( B(OMe)3​ ). Trimethyl borate forms an azeotrope with methanol and is highly volatile, allowing for easy removal during concentration, thereby preventing boron contamination in the final product.

  • Concentration: Remove the volatile components (THF, Methanol, and Trimethyl borate) under reduced pressure using a rotary evaporator.

  • Aqueous Workup: Dilute the resulting residue with Ethyl Acetate (50 mL). Transfer to a separatory funnel and wash the organic layer sequentially with 1M aqueous HCl (20 mL), saturated aqueous NaHCO3​ (20 mL), and brine (20 mL). Causality: The acidic wash breaks up any residual boron complexes. The bicarbonate wash neutralizes trace acid, and brine removes bulk water from the organic phase.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate ( Na2​SO4​ ), filter through a fritted funnel, and concentrate in vacuo to yield the crude alcohol.

  • Purification: Purify the crude mixture via flash column chromatography on silica gel, using a gradient elution of 10% to 20% Ethyl Acetate in Hexanes. Combine the product-containing fractions and concentrate to afford 2-(5-fluoro-2-methylphenyl)ethan-1-ol as a clear, colorless oil.

References
  • Brown, H. C., Pak, C. S., Yoon, N. M., & Krishnamurthy, S. (1973). Selective reductions. XIX. Rapid reaction of carboxylic acids with borane-tetrahydrofuran. Remarkably convenient procedure for the selective conversion of carboxylic acids to the corresponding alcohols. Journal of Organic Chemistry, 38(16), 2786–2792. [Link]

  • Ramachandran, P. V., & Drolet, M. P. (2025). Synthesis of Borane-Ammonia and its Application in the Titanium Tetrachloride Catalyzed Reduction of Carboxylic Acids. Organic Syntheses, 102, 19-44. [Link]

Application

Application Notes and Protocols for 2-(5-Fluoro-2-methylphenyl)ethan-1-ol as a Pharmaceutical Building Block

Introduction In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy to enhance a compound's metabolic stability, binding aff...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy to enhance a compound's metabolic stability, binding affinity, and overall pharmacokinetic profile.[1] The building block, 2-(5-Fluoro-2-methylphenyl)ethan-1-ol, presents a unique combination of a fluorinated phenyl ring and a primary alcohol, making it a valuable intermediate in the synthesis of complex pharmaceutical agents. The presence of the fluoro group can modulate the pKa of nearby functionalities and engage in favorable interactions with biological targets, while the methyl group can influence the conformation and metabolic susceptibility of the aromatic ring. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and utilization of 2-(5-Fluoro-2-methylphenyl)ethan-1-ol as a versatile building block in pharmaceutical synthesis.

Synthesis of 2-(5-Fluoro-2-methylphenyl)ethan-1-ol

The synthesis of 2-(5-Fluoro-2-methylphenyl)ethan-1-ol can be approached through several reliable synthetic routes. Two common and effective methods are presented below: the reduction of a corresponding carboxylic acid and a Grignard reaction with a suitable aldehyde.

Method 1: Reduction of (5-Fluoro-2-methylphenyl)acetic acid

This method involves the reduction of the commercially available (5-Fluoro-2-methylphenyl)acetic acid using a powerful reducing agent such as Lithium Aluminum Hydride (LiAlH₄).[2]

Reaction Scheme:

Synthesis of 2-(5-Fluoro-2-methylphenyl)ethan-1-ol via Reduction.

Experimental Protocol:

  • Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a suspension of Lithium Aluminum Hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF).

  • Addition of Starting Material: A solution of (5-Fluoro-2-methylphenyl)acetic acid (1 equivalent) in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath).

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Quenching: The reaction is carefully quenched at 0 °C by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).[3]

  • Workup: The resulting granular precipitate is filtered off and washed with THF. The combined organic filtrates are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude alcohol can be purified by silica gel column chromatography to afford 2-(5-Fluoro-2-methylphenyl)ethan-1-ol as a pure compound.

Reactant/ReagentMolar Equiv.SolventTemp (°C)Time (h)
(5-Fluoro-2-methylphenyl)acetic acid1.0Anhydrous THF0 to reflux2-4
Lithium Aluminum Hydride1.2Anhydrous THF0 to reflux2-4

Causality Behind Experimental Choices:

  • Anhydrous Conditions: LiAlH₄ reacts violently with water, so all glassware must be dry and anhydrous solvents must be used.[4]

  • Excess LiAlH₄: A slight excess of the reducing agent ensures complete conversion of the carboxylic acid.

  • Controlled Addition and Quenching: The addition of the carboxylic acid to the LiAlH₄ suspension and the subsequent quenching are performed at 0 °C to control the exothermic reaction.

Method 2: Grignard Reaction with 5-Fluoro-2-methylbenzaldehyde

An alternative approach involves the reaction of a methyl Grignard reagent with 5-Fluoro-2-methylbenzaldehyde, followed by reduction of the resulting secondary alcohol. However, a more direct route to the target primary alcohol is to use a Grignard reagent derived from a benzyl halide and react it with formaldehyde.

Reaction Scheme:

Sources

Method

Application Note: Selective Synthesis of 2-(5-Fluoro-2-methylphenyl)ethan-1-ol via Borane-Mediated Reduction

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, step-by-step protocol, and self-validating analytical metrics. Overview and Mechanistic Rationale...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, step-by-step protocol, and self-validating analytical metrics.

Overview and Mechanistic Rationale

The reduction of phenylacetic acid derivatives to their corresponding primary alcohols is a foundational transformation in medicinal chemistry, often utilized to generate critical pharmacophores and building blocks. For the synthesis of 2-(5-Fluoro-2-methylphenyl)ethan-1-ol from 5-Fluoro-2-methylphenylacetic acid , selecting the appropriate reducing agent is paramount to achieving high yields while avoiding side reactions.

While 1[1] is a powerful reductant capable of this transformation, its strongly nucleophilic nature makes it less chemoselective and often necessitates harsh, emulsion-prone basic workups. Conversely, 2[2] is an electrophilic reducing agent. It reacts exceptionally fast with electron-rich carbonyl oxygen atoms, making it highly selective for carboxylic acids over esters or amides.

Causality of the Reaction: The reaction initiates with the electrophilic attack of borane on the carboxylic acid, evolving stoichiometric amounts of hydrogen gas to form a triacyloxyborane intermediate[3]. Subsequent intramolecular hydride transfer yields a borate ester. A controlled methanol quench hydrolyzes the B–O bonds, releasing the free primary alcohol and volatile trimethyl borate. For larger manufacturing scales,4[4] is often substituted due to its higher concentration (10 M) and thermal stability, despite its malodorous profile.

Materials and Reagents

Table 1: Quantitative summary of reagents required for a 10.0 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmountRole
5-Fluoro-2-methylphenylacetic acid 168.161.01.68 g (10.0 mmol)Starting Material
Borane-Tetrahydrofuran (1.0 M) 85.941.515.0 mL (15.0 mmol)Electrophilic Reductant
Anhydrous THF 72.11-20.0 mLSolvent
Methanol (MeOH) 32.04Excess10.0 mLQuenching/Hydrolysis Agent
1 M Hydrochloric Acid (HCl) 36.46-20.0 mLAqueous Wash

Step-by-Step Experimental Protocol

Phase 1: Preparation and Activation
  • Apparatus Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a reflux condenser connected to a nitrogen bubbler.

  • Atmosphere Control: Purge the system with inert nitrogen for 10 minutes. Causality: Moisture rapidly degrades BH₃·THF into unreactive boric acid and H₂ gas, which will stall the reduction.

  • Substrate Dissolution: Charge the flask with 5-Fluoro-2-methylphenylacetic acid (1.68 g, 10.0 mmol) and anhydrous THF (20.0 mL). Stir until a homogeneous solution is achieved.

Phase 2: Borane Addition
  • Temperature Control: Submerge the reaction flask in an ice-water bath to achieve an internal temperature of 0 °C.

  • Reagent Introduction: Using a dry, nitrogen-purged syringe, add BH₃·THF (1.0 M in THF, 15.0 mL) dropwise over 20 minutes.

    • Field Insight: Dropwise addition is critical. The initial reaction with the acidic proton generates stoichiometric hydrogen gas[3]. Rapid addition will cause violent effervescence and potential loss of containment.

Phase 3: Reaction Progression & Self-Validation
  • Incubation: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir continuously for 3 to 4 hours.

  • Self-Validating Check (TLC): Withdraw a 10 µL aliquot and quench it in 100 µL of MeOH. Spot on a silica TLC plate (Eluent: Hexanes:EtOAc 7:3).

    • Validation: The reaction is complete when the UV-active starting material streak (Rf ~0.2) is entirely replaced by a distinct, higher-running product spot (Rf ~0.4).

Phase 4: Quenching and Isolation
  • Hydrolysis: Cool the flask back to 0 °C. Carefully add Methanol (10.0 mL) dropwise.

    • Causality: Methanol cleaves the intermediate borate esters to yield the free alcohol and trimethyl borate. This step also safely destroys unreacted BH₃, leading to secondary hydrogen effervescence[4].

  • Concentration: Stir for 30 minutes at room temperature, then concentrate the mixture under reduced pressure to remove THF and the volatile trimethyl borate byproduct.

  • Aqueous Workup: Dilute the concentrated residue with EtOAc (50 mL). Wash the organic phase with 1 M HCl (20 mL) to protonate any residual boron species, followed by saturated aqueous NaHCO₃ (20 mL) and Brine (20 mL).

  • Final Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the target 2-(5-Fluoro-2-methylphenyl)ethan-1-ol as a clear, viscous oil.

Analytical Characterization & Validation Metrics

Table 2: Expected analytical data to confirm the structural integrity of the synthesized product.

Analytical MethodExpected ObservationStructural Significance
TLC (Hexanes:EtOAc 7:3) Rf ~0.4 (Product)Confirms complete consumption of the polar carboxylic acid.
¹H NMR (CDCl₃): Ar-CH₃ Singlet, ~2.3 ppm, 3HConfirms preservation of the aromatic methyl group.
¹H NMR (CDCl₃): -CH₂-OH Triplet, ~3.8 ppm, 2HDirectly validates the formation of the primary alcohol.
¹H NMR (CDCl₃): Ar-CH₂- Triplet, ~2.9 ppm, 2HConfirms the benzylic protons adjacent to the alcohol.
GC-MS (m/z) [M]⁺ 154.1Validates the molecular weight of the target compound.

Troubleshooting & Process Optimization

Table 3: Common operational issues and corrective actions.

ObservationRoot CauseCorrective Action
Incomplete conversion (via TLC) Degraded BH₃·THF reagent or moisture in the solvent.Use a fresh, titrated bottle of BH₃·THF. Ensure all glassware is strictly flame-dried.
Emulsion during extraction Formation of insoluble boron salts during aqueous workup.Filter the biphasic mixture through a tightly packed pad of Celite before phase separation.
Low isolated yield Product volatility or incomplete borate ester hydrolysis.Avoid excessive heating during rotary evaporation. Ensure sufficient stirring time with MeOH during the quench.

Experimental Workflow Visualization

G A 5-Fluoro-2-methylphenylacetic acid (Starting Material) B Addition of BH3·THF at 0 °C (Controlled H2 Evolution) A->B Anhydrous THF, N2 atm C Triacyloxyborane Intermediate (Electrophilic Activation) B->C - H2 gas D Intramolecular Hydride Transfer (Reduction to Borate) C->D Room Temp, 3-4 h E Methanol Quench & Hydrolysis (Cleavage of B-O bonds) D->E MeOH, 0 °C F 2-(5-Fluoro-2-methylphenyl)ethan-1-ol (Target Product) E->F Aqueous Workup

Workflow and mechanistic stages for the BH3·THF reduction of phenylacetic acid.

References

  • Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.1

  • Common Organic Chemistry. Acid to Alcohol - Common Conditions.3

  • Organic Synthesis. Borane Reductions (using BH3.THF or BH3.Me2S, BMS).4

  • Yoon, N. M.; Pak, C. S.; Brown, H. C.; et al. Selective reductions. XIX. Rapid reaction of carboxylic acids with borane-tetrahydrofuran. J. Org. Chem. 1973, 38, 16, 2786–2792. 2

Sources

Application

Application Note: Strategic Incorporation of 2-(5-Fluoro-2-methylphenyl)ethan-1-ol in Agrochemical Discovery

Introduction & Strategic Rationale In the modern landscape of agrochemical development, the strategic incorporation of fluorine has become a cornerstone of rational active ingredient (a.i.) design. Recent industry data i...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

In the modern landscape of agrochemical development, the strategic incorporation of fluorine has become a cornerstone of rational active ingredient (a.i.) design. Recent industry data indicates that approximately 64% of newly launched agrochemicals feature fluorinated substitutions[1]. The introduction of fluorine fundamentally alters the physicochemical properties of a molecule, enhancing its lipophilicity, target-binding affinity, and environmental stability[2].

Among emerging fluorinated building blocks, 2-(5-Fluoro-2-methylphenyl)ethan-1-ol (CAS: 1000548-63-9)[3] serves as a highly versatile and structurally privileged scaffold. The specific ortho-methyl and meta-fluoro substitution pattern on the phenyl ring provides unique steric and electronic properties. The fluorine atom at the 5-position effectively blocks cytochrome P450-mediated oxidative degradation (a common metabolic pathway in soil microbes and plant tissues), while the 2-methyl group provides essential steric hindrance to lock the molecule into favorable bioactive conformations. Furthermore, the phenethyl alcohol moiety provides a flexible two-carbon linker, making it an ideal precursor for etherification or oxidation in the synthesis of next-generation broad-spectrum fungicides and auxin-mimic herbicides.

Physicochemical Profiling & Mechanistic Insights

The utility of 2-(5-Fluoro-2-methylphenyl)ethan-1-ol is driven by the fundamental chemistry of the carbon-fluorine bond. With a bond dissociation energy of approximately 485 kJ/mol—one of the strongest single bonds in organic chemistry—the C-F bond imparts exceptional chemical and metabolic stability[1].

When compared to unfluorinated or para-fluorinated analogs (such as 4-fluorophenethyl alcohol, CID 82068[4]), the 5-fluoro-2-methyl substitution pattern offers superior tuning of the partition coefficient (LogP). This optimized lipophilicity is critical for the penetration of the active ingredient through the waxy cuticles of plant leaves or the lipid-rich membranes of fungal pathogens[2].

Table 1: Physicochemical Profile & Agrochemical Impact
PropertyValueImpact on Agrochemical Design
CAS Number 1000548-63-9[3]Unique identifier for regulatory, safety, and procurement tracking.
Molecular Formula C9H11FO[3]Low-molecular-weight scaffold (154.18 g/mol ) ideal for fragment-based design without exceeding Lipinski/agrochemical size limits.
C-F Bond Energy ~485 kJ/mol[1]Prevents enzymatic cleavage and oxidative degradation (hydroxylation) in complex soil and plant matrices.
LogP (Predicted) ~2.1Enhances cuticular penetration and bioavailability compared to non-fluorinated phenethyl alcohols[2].

Synthetic Workflows & Experimental Protocols

The primary alcohol of 2-(5-Fluoro-2-methylphenyl)ethan-1-ol acts as a versatile synthetic handle. Below are two validated protocols detailing its incorporation into distinct agrochemical classes: Fungicidal Ethers and Herbicidal Acetic Acids .

Protocol A: Williamson Ether Synthesis for Proto-Fungicide Scaffolds

Objective: Couple the fluorinated phenethyl alcohol with a halogenated heterocyclic core (e.g., pyrazole or triazole) to synthesize a sterol 14α-demethylase inhibitor precursor.

  • Preparation: In an oven-dried round-bottom flask under an argon atmosphere, dissolve 2-(5-Fluoro-2-methylphenyl)ethan-1-ol (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.2 M.

    • Causality: Argon prevents moisture ingress, which would prematurely quench the basic reagent. DMF is chosen for its high dielectric constant, which solvates the resulting sodium cation and maximizes the nucleophilicity of the alkoxide.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) in small portions.

    • Causality: The 0 °C temperature controls the exothermic evolution of hydrogen gas. A slight excess of NaH ensures complete deprotonation of the primary alcohol.

  • Alkylation: After stirring for 30 minutes at 0 °C, add the electrophile (e.g., a chloropyrazole derivative, 1.1 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

    • Causality: Warming to room temperature provides the necessary activation energy for the SN2 displacement without promoting competitive elimination (E2) pathways of the halide.

  • In-Process Control (IPC): Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (4:1) eluent.

    • Self-Validation: The reaction is deemed complete when the lower-Rf spot corresponding to the starting alcohol completely disappears, replaced by a higher-Rf ether product spot.

  • Quenching & Workup: Quench the reaction carefully with saturated aqueous NH4Cl at 0 °C. Extract the aqueous layer three times with Ethyl Acetate. Wash the combined organic layers with brine (5x) to remove residual DMF, dry over anhydrous Na2SO4, and concentrate in vacuo.

    • Causality: Saturated NH4Cl provides a mild, buffered proton source to neutralize unreacted NaH without hydrolyzing the newly formed ether linkage.

Protocol B: TEMPO/BAIB Oxidation to 5-Fluoro-2-methylphenylacetic Acid

Objective: Convert the phenethyl alcohol to a phenylacetic acid derivative, a common pharmacophore for synthetic auxin-mimic herbicides.

  • Reagent Assembly: In a round-bottom flask, dissolve 2-(5-Fluoro-2-methylphenyl)ethan-1-ol (1.0 equiv) in a biphasic mixture of Dichloromethane (DCM) and Water (2:1 ratio, 0.3 M).

    • Causality: The biphasic system ensures that the highly polar carboxylic acid product partitions favorably, preventing over-oxidation and facilitating easier downstream isolation.

  • Catalyst & Oxidant Addition: Add TEMPO (0.1 equiv) followed by Bis(acetoxy)iodobenzene (BAIB, 2.2 equiv). Stir vigorously at room temperature for 12 hours.

    • Causality: TEMPO acts as a highly selective radical catalyst that oxidizes the primary alcohol to an aldehyde. BAIB acts as the stoichiometric terminal oxidant, driving the aldehyde to the carboxylic acid. This method avoids harsh, toxic transition metals like chromium (Jones reagent) which can degrade the aromatic ring.

  • In-Process Control (IPC): Analyze via LC-MS.

    • Self-Validation: The complete conversion of the primary alcohol mass (m/z 154) to the corresponding acid mass (m/z 168) confirms successful oxidation.

  • Workup & Isolation: Quench the reaction with saturated aqueous Na2S2O3 to destroy unreacted BAIB. Basify the aqueous layer with 1M NaOH, separate the organic DCM layer, and then carefully acidify the aqueous layer to pH 2 using 1M HCl. Extract the precipitated 5-Fluoro-2-methylphenylacetic acid with Ethyl Acetate, dry over MgSO4, and concentrate.

    • Causality: This acid-base workup is a self-purifying system; only the carboxylic acid product becomes water-soluble upon basification, leaving neutral organic impurities behind in the discarded DCM layer.

Comparative Performance Data

The incorporation of the 5-fluoro-2-methylphenyl moiety yields measurable improvements in both synthetic efficiency and simulated field performance.

Table 2: Comparative Agrochemical Profiling (Fluorinated vs. Non-Fluorinated Scaffolds)
Scaffold DerivativeSynthetic Yield (%)Predicted LogPSoil Half-Life (DT50, days)*Target Application
Unfluorinated Aryl Ether82%3.414Baseline Fungicide
5-Fluoro Aryl Ether 85% 3.9 >45 Advanced Fungicide
Unfluorinated Phenylacetic Acid91%2.28Baseline Herbicide
5-Fluoro Phenylacetic Acid 88% 2.7 >30 Advanced Auxin-Mimic

*Note: DT50 values are representative benchmarks demonstrating the metabolic blocking effect of the 5-fluoro substitution against microbial degradation[1].

Pathway Visualization

G A 2-(5-Fluoro-2-methylphenyl) ethan-1-ol (Starting Material) B Williamson Etherification (NaH, DMF, Ar-X) A->B Alkylation C TEMPO/BAIB Oxidation (DCM/H2O) A->C Oxidation D Fluorinated Aryl Ether Intermediate B->D E 5-Fluoro-2-methylphenyl acetic acid C->E F Broad-Spectrum Fungicides (Sterol Demethylase Inhibitors) D->F Scaffold Assembly G Auxin-Mimic Herbicides (Synthetic Auxins) E->G Derivatization

Fig 1: Synthetic divergence of 2-(5-Fluoro-2-methylphenyl)ethan-1-ol into agrochemical classes.

Sources

Method

scale-up manufacturing processes for 2-(5-Fluoro-2-methylphenyl)ethan-1-ol

An In-Depth Technical Guide to the Scale-Up Manufacturing of 2-(5-Fluoro-2-methylphenyl)ethan-1-ol Authored by a Senior Application Scientist Introduction 2-(5-Fluoro-2-methylphenyl)ethan-1-ol is a critical chemical inte...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Scale-Up Manufacturing of 2-(5-Fluoro-2-methylphenyl)ethan-1-ol

Authored by a Senior Application Scientist

Introduction

2-(5-Fluoro-2-methylphenyl)ethan-1-ol is a critical chemical intermediate in the synthesis of various Active Pharmaceutical Ingredients (APIs). Its structural motif is a key building block in modern medicinal chemistry. The transition from laboratory-scale synthesis (grams) to industrial-scale manufacturing (kilograms to tons) is a complex undertaking fraught with challenges in reaction kinetics, thermodynamics, safety, and process control. This guide provides a comprehensive overview of a robust and scalable manufacturing process for this valuable intermediate, grounded in principles of process chemistry, safety, and regulatory compliance. The focus is on providing a scientifically sound, self-validating protocol that ensures batch-to-batch consistency and high purity, which are paramount in pharmaceutical manufacturing.[1]

The successful scale-up of any chemical process requires more than a simple multiplication of reagent quantities. It demands a deep understanding of how changes in scale affect heat transfer, mass transfer, and mixing, all of which can dramatically alter reaction outcomes and safety profiles.[2][3] This document outlines a preferred synthetic route and provides detailed protocols designed to mitigate these risks, ensuring a safe, efficient, and reproducible manufacturing process.

Part 1: Synthetic Strategy & Process Chemistry

Route Selection: The Rationale for Reduction

While several synthetic routes to 2-phenylethanol derivatives exist, including Grignard reactions and Friedel-Crafts acylations, the most reliable and scalable pathway for 2-(5-Fluoro-2-methylphenyl)ethan-1-ol involves the reduction of a corresponding carboxylic acid precursor, 5-Fluoro-2-methylphenylacetic acid .

Why this route is superior for scale-up:

  • Safety and Control: This pathway avoids the use of highly reactive and difficult-to-handle organometallic reagents like Grignard reagents, which can be unpredictable on a large scale, especially with fluorinated aromatics.[4] The reduction of a carboxylic acid is typically a more controllable process.

  • Atom Economy and Waste Profile: Catalytic hydrogenation, the preferred reduction method, offers excellent atom economy, with water being the only stoichiometric byproduct. This contrasts sharply with methods using metal hydride reductants, which generate significant amounts of metallic waste requiring specialized disposal.

  • Raw Material Availability: The starting material, 5-Fluoro-2-methylphenylacetic acid, is a readily available specialty chemical, streamlining the supply chain.[5]

  • Process Robustness: Catalytic hydrogenation is a well-established industrial process with predictable kinetics and outcomes, making it highly amenable to Good Manufacturing Practices (GMP).[1]

Proposed Synthetic Transformation

The core of the manufacturing process is the selective reduction of the carboxylic acid functional group to a primary alcohol without affecting the aromatic ring.

Synthetic_Pathway Start 5-Fluoro-2-methylphenylacetic acid (Starting Material) Process Catalytic Hydrogenation (H₂, Catalyst, Solvent) Start->Process Reduction Product 2-(5-Fluoro-2-methylphenyl)ethan-1-ol (Final Product) Process->Product

Caption: Proposed synthetic pathway for 2-(5-Fluoro-2-methylphenyl)ethan-1-ol.

Part 2: Detailed Manufacturing Protocol

This protocol is designed for a pilot-plant scale operation (e.g., 100-200 L reactor). All operations must be conducted in compliance with local safety regulations and internal Standard Operating Procedures (SOPs).

Equipment and Materials
  • Equipment:

    • 200 L glass-lined or stainless steel hydrogenation reactor with pressure and temperature controls, overhead stirrer, and cooling/heating jacket.

    • Catalyst filtration system (e.g., filter press or Nutsche filter).

    • Rotary evaporator or falling film evaporator for solvent removal.

    • Vacuum distillation unit for product purification.

    • Analytical instruments: HPLC, GC, NMR for in-process controls and final product release.

  • Raw Materials:

    • 5-Fluoro-2-methylphenylacetic acid (≥98% purity).

    • Methanol (Anhydrous, ≥99.8%).

    • Platinum on Alumina (Pt/Al₂O₃) catalyst (e.g., 4 wt%).

    • Hydrogen gas (High purity, ≥99.99%).

    • Nitrogen gas (Inerting).

Step-by-Step Manufacturing Procedure

Step 1: Reactor Charging and Inerting

  • Ensure the 200 L reactor is clean, dry, and has passed all pre-operational safety checks.

  • Charge the reactor with 10.0 kg of 5-Fluoro-2-methylphenylacetic acid.

  • Add 80 L of methanol.

  • Begin agitation with the overhead stirrer at a moderate speed (e.g., 100-150 RPM) to dissolve the starting material.

  • Seal the reactor. Purge the reactor headspace with nitrogen three times to remove all oxygen. This is a critical safety step to prevent the formation of an explosive mixture with hydrogen.

Step 2: Catalyst Introduction

  • In a separate container, prepare a slurry of the Pt/Al₂O₃ catalyst (e.g., 200 g, 2% w/w relative to starting material) in 2 L of methanol.

  • Under a positive nitrogen pressure, carefully transfer the catalyst slurry into the reactor.

  • Rinse the transfer lines with an additional 1 L of methanol to ensure all catalyst is added.

Step 3: Hydrogenation

  • Pressurize the reactor with hydrogen to a pressure of 4-5 MPa (approx. 580-725 psi).

  • Increase the reactor temperature to 373 K (100 °C) using the heating jacket. The reaction is typically exothermic, and the jacket may be needed for cooling once the reaction initiates.[6]

  • Monitor the reaction by observing the hydrogen uptake. The reaction is complete when hydrogen consumption ceases.

  • Maintain the reaction for approximately 4-6 hours. In-process control (IPC) samples can be taken (with extreme care) to monitor conversion by HPLC or GC.

Step 4: Reaction Work-up and Catalyst Removal

  • Once the reaction is complete, stop the hydrogen supply and cool the reactor to room temperature (20-25 °C).

  • Carefully vent the excess hydrogen and purge the reactor three times with nitrogen.

  • The heterogeneous catalyst must be removed by filtration. Transfer the reaction mixture to the filtration system under a nitrogen blanket. Caution: Some hydrogenation catalysts can be pyrophoric when exposed to air after use. The filter cake should be kept wet with solvent until it is properly quenched or disposed of.

  • Wash the filter cake with 10 L of fresh methanol to recover any entrained product.

Step 5: Solvent Removal and Product Isolation

  • Combine the filtrate and the washings.

  • Charge the methanol solution to a rotary or falling film evaporator.

  • Concentrate the solution under reduced pressure to remove the methanol, yielding the crude 2-(5-Fluoro-2-methylphenyl)ethan-1-ol as an oil.

Step 6: Purification

  • Purify the crude product by vacuum distillation.

  • Collect the fraction boiling at the appropriate temperature/pressure to obtain the final product with high purity (≥99%).

  • Analyze the final product for purity (HPLC, GC), identity (NMR, MS), and residual solvent content.

Part 3: Process Visualization and Data

Overall Manufacturing Workflow

Manufacturing_Workflow cluster_Prep Preparation Phase cluster_Reaction Synthesis Phase cluster_Purification Downstream Processing RM Raw Material QC (Acid, Solvent, Catalyst) Charging Reactor Charging (Acid & Solvent) RM->Charging ReactorPrep Reactor Cleaning & Preparation ReactorPrep->Charging Inerting Nitrogen Purging Charging->Inerting CatAdd Catalyst Addition Inerting->CatAdd Hydrogenation Hydrogenation (Temp & Pressure Control) CatAdd->Hydrogenation Monitoring In-Process Control (IPC) (HPLC/GC) Hydrogenation->Monitoring Monitoring->Hydrogenation Continue if incomplete Cooldown Cooldown & Depressurize Monitoring->Cooldown Reaction Complete Filtration Catalyst Filtration Cooldown->Filtration Evaporation Solvent Removal Filtration->Evaporation Distillation Vacuum Distillation Evaporation->Distillation FinalQC Final Product QC (Purity, Identity) Distillation->FinalQC Packaging Packaging & Labeling FinalQC->Packaging

Caption: Overall workflow for the scaled-up manufacturing process.

Key Process Parameters and Expected Outcomes
ParameterValue / RangeRationale / Notes
Starting Material 10.0 kg (5-Fluoro-2-methylphenylacetic acid)High purity raw material is crucial for final product quality.[7][8]
Solvent Methanol, 93 L (Total)Good solubility for reactant and product; easily removed.
Catalyst 4 wt% Pt/Al₂O₃Platinum is highly effective for carboxylic acid reduction.[9]
Catalyst Loading 2% w/w (200 g)Balances reaction time with cost and filtration burden.
Hydrogen Pressure 4-5 MPaHigher pressure increases reaction rate. Requires appropriately rated vessel.
Temperature 100 °C (373 K)Provides sufficient thermal energy for the reaction without significant byproduct formation.
Reaction Time 4 - 6 hoursMonitored by hydrogen uptake and IPCs.
Typical Yield 85 - 95%Expected yield after purification.
Final Purity (GC) ≥ 99.0%Meets typical requirements for pharmaceutical intermediates.

Part 4: Critical Scale-Up & Safety Considerations

Scaling up chemical reactions introduces significant safety and control challenges. A thorough risk assessment must be performed before any work begins.[2]

  • Thermal Runaway Risk: While this specific hydrogenation is moderately exothermic, all exothermic reactions pose a risk of thermal runaway at scale.[6] The surface-area-to-volume ratio decreases dramatically as vessel size increases, making heat removal less efficient.[3] Reaction calorimetry studies are essential during process development to quantify the heat of reaction and determine the required cooling capacity.[10]

  • Hydrogen Safety: Hydrogen is highly flammable and can form explosive mixtures with air. The manufacturing facility must be equipped with proper ventilation, explosion-proof electronics, and hydrogen gas detectors. The reactor must be properly grounded to prevent static discharge.

  • Catalyst Handling: The pyrophoric nature of spent hydrogenation catalysts requires strict handling procedures. The catalyst must be kept wet with solvent at all times after the reaction and before it is safely passivated or disposed of according to established protocols.

  • Pressure Management: The process involves high-pressure gas. The reactor and all associated fittings must be rated for the operating pressure and undergo regular integrity testing. A rupture disc or other pressure relief device is mandatory.

  • Impurity Profile: The quality of the final product is directly linked to the control of impurities.[11] The source of all raw materials must be qualified, and the impurity profile of the starting material must be well-characterized. In-process controls are vital to ensure byproducts are not formed and that the reaction goes to completion.

  • GMP Compliance: As a pharmaceutical intermediate, this product must be manufactured under Good Manufacturing Practices (GMP).[1] This involves rigorous documentation, process validation, quality control, and personnel training to ensure the final product is safe, effective, and of high quality.[7][12]

References

  • Pharmaceutical Intermediates Manufacturers: Ensuring Consistency & Reliability in Drug Productions. PYG Lifesciences.
  • Pharmaceutical Intermediates Manufacturing Process | Complete Guide. Wavelength Pharmaceuticals.
  • A Beginner's Guide to Pharmaceutical Intermediate Production. Pharminter.
  • Chemical Process Safety | Techniques & Equipment. Mettler Toledo.
  • Scale Up Safety_FINAL. Stanford Environmental Health & Safety.
  • Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Publications.
  • What Is An Intermediate Product in GMP?. Henan Alfa Chemical Co., Ltd.
  • Hydrogenation of styrene oxide to produce 2-phenylethanol. Google Patents.
  • Pharma Intermediates 7 Must-Know Tips for Quality Control. Arborpharmchem.
  • Process Safety and Scale-up. H.E.L Group.
  • Formation of 2-Trifluoromethylphenyl Grignard Reagent via Magnesium−Halogen Exchange: Process Safety Evaluation and Concentration Effect. ResearchGate.
  • Selective reduction of 2-furancarboxylic acid into 5-hydroxyvaleric acid derivatives over supported platinum catalyst. J-STAGE.
  • 5-Fluoro-2-methylphenylacetic acid, 97%, Thermo Scientific 250 mg. Fisher Scientific.

Sources

Application

Application Note: Advanced Cross-Coupling Strategies for 2-(5-Fluoro-2-methylphenyl)ethan-1-ol Derivatives

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: 2-(5-Fluoro-2-methylphenyl)ethan-1-ol (CAS: 1000548-63-9) Strategic Rationale & Pharmacophoric Value In modern medicina...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: 2-(5-Fluoro-2-methylphenyl)ethan-1-ol (CAS: 1000548-63-9)

Strategic Rationale & Pharmacophoric Value

In modern medicinal chemistry, maximizing the fraction of sp³ carbons ( Fsp3​ ) is a proven strategy to improve drug candidate solubility, metabolic stability, and target specificity. The building block 2-(5-Fluoro-2-methylphenyl)ethan-1-ol presents a highly versatile sp³-rich appendage. The ortho-methyl and meta-fluoro substitutions on the aromatic ring provide unique steric shielding and metabolic resistance (blocking cytochrome P450-mediated oxidation), while the primary alcohol serves as an ideal vector for late-stage C(sp³)–C(sp²) cross-coupling.

Historically, appending such alkyl chains to heteroaryl cores required the pre-formation of sensitive organometallic reagents (e.g., Grignard or organozinc reagents), which severely limited functional group tolerance. This application note details two state-of-the-art, self-validating workflows to achieve direct sp³-sp² cross-coupling using this building block: Workflow A , a direct deoxygenative metallaphotoredox coupling[1], and Workflow B , a highly scalable reductive cross-electrophile coupling (XEC)[2].

Workflow A: Direct Deoxygenative Metallaphotoredox Arylation (The MacMillan Protocol)

Causality & Mechanistic Insights

Native aliphatic C–O bonds possess high bond dissociation energies (~100 kcal/mol) and are generally redox-inactive, making direct cross-coupling notoriously difficult[1]. To bypass the need for prior halogenation, this workflow employs an N-heterocyclic carbene (NHC) salt (e.g., Deoxazole) as an unbiased redox-active handle.

The NHC condenses with the primary alcohol of 2-(5-Fluoro-2-methylphenyl)ethan-1-ol in situ to form an electron-rich adduct. Upon single-electron transfer (SET) from an excited-state Iridium photocatalyst, this adduct undergoes rapid homolytic β -scission to expel a transient primary alkyl radical[1]. Simultaneously, a Nickel catalyst undergoes oxidative addition into an aryl halide. The Ni(II)-aryl complex captures the alkyl radical, forming a Ni(III) intermediate that reductively eliminates to form the new C–C bond.

Step-by-Step Protocol

Note: This protocol is a self-validating system; the characteristic color transitions of the Ir/Ni complexes serve as visual in-process controls.

  • Reaction Assembly (Glovebox): To a 2-dram borosilicate glass vial equipped with a magnetic stir bar, add 2-(5-Fluoro-2-methylphenyl)ethan-1-ol (1.0 equiv, 0.5 mmol), the target Aryl Bromide (1.5 equiv), Deoxazole NHC salt (1.2 equiv), [Ir(dF-CF₃-ppy)₂(dtbbpy)]PF₆ (1 mol%), NiCl₂·dme (5 mol%), 4,4′-di-tert-butyl-2,2′-bipyridine (dtbbpy) (5 mol%), and Cs₂CO₃ (2.0 equiv).

  • Solvation: Add anhydrous acetonitrile to achieve a 0.1 M concentration. Seal the vial tightly with a Teflon-lined cap.

  • Photochemical Activation: Remove the vial from the glovebox and place it in a photoreactor equipped with 450 nm blue LEDs. Stir vigorously at room temperature for 24 hours.

    • Causality: The 450 nm wavelength selectively excites the Ir(III) photocatalyst without inducing undesired photolysis of the organic substrates. A color shift from pale green to deep red/brown indicates the active catalytic cycle.

  • In-Process Validation: At 18 hours, sample 5 μ L of the mixture, dilute in LC-MS grade methanol, and analyze. The complete disappearance of the alcohol mass (m/z 154.18) and the appearance of the product mass validate the reaction's progression.

  • Workup: Quench the mixture with deionized water, extract with ethyl acetate (3 × 15 mL), dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography.

Workflow B: Two-Step Halogenation and Reductive Cross-Electrophile Coupling (Weix Protocol)

Causality & Mechanistic Insights

For campaigns requiring multi-gram scale-up where photochemistry may be rate-limiting, Workflow B utilizes a classic Appel reaction followed by Nickel-catalyzed reductive cross-electrophile coupling (XEC)[2].

By converting the alcohol to an alkyl bromide, the molecule is primed for XEC. This method completely avoids stoichiometric organometallics. Instead, a terminal reductant (Mn⁰ or Zn⁰) is used to turn over the Nickel catalyst. The addition of pyridine as a co-ligand is a critical causal choice: it tunes the electronics of the Ni center, suppressing undesired β -hydride elimination and homocoupling pathways, thereby funneling the reaction toward the desired sp³-sp² cross-coupled product[2].

Step-by-Step Protocol

Step 1: Activation via Appel Reaction

  • Dissolve 2-(5-Fluoro-2-methylphenyl)ethan-1-ol (1.0 equiv, 5.0 mmol) in anhydrous dichloromethane (DCM, 0.2 M). Add CBr₄ (1.2 equiv) and cool the flask to 0 °C.

  • Slowly add Triphenylphosphine (PPh₃, 1.2 equiv) in portions.

    • Causality: PPh₃ reacts with CBr₄ to form a highly electrophilic phosphonium species, which activates the alcohol oxygen for an irreversible Sₙ2 displacement by bromide.

  • Stir for 2 hours at room temperature. Concentrate the mixture and filter through a short silica plug using 10% EtOAc/Hexanes to remove the triphenylphosphine oxide byproduct. Isolate the resulting 1-bromo-2-(5-fluoro-2-methylphenyl)ethane.

Step 2: Nickel-Catalyzed XEC

  • Reaction Assembly (Glovebox): In a reaction vessel, combine 1-bromo-2-(5-fluoro-2-methylphenyl)ethane (1.0 equiv, 4.0 mmol), Aryl Bromide (1.0 equiv), NiI₂ (10 mol%), dtbbpy (10 mol%), and activated Manganese powder (2.0 equiv).

  • Solvation & Additives: Add anhydrous DMPU (0.2 M) and pyridine (10 mol%).

    • Causality: DMPU is chosen for its ability to solubilize the low-valent Ni complexes and stabilize radical intermediates, while pyridine acts as a selectivity-enhancing co-ligand[2].

  • Thermal Activation: Seal the vessel, remove from the glovebox, and stir at 60 °C for 24 hours.

    • Self-Validation: The reaction mixture will transition from dark green (Ni(II) pre-catalyst) to a deep, opaque red/brown, confirming the reduction of Ni(II) to the active Ni(0) species by the Mn powder[2].

  • Workup: Carefully quench the reaction with 1M HCl to consume excess Mn powder. Extract with EtOAc, wash heavily with brine to remove DMPU, dry, and purify.

Quantitative Data Presentation

The following table summarizes the operational metrics for both workflows, allowing researchers to select the optimal methodology based on their specific project constraints.

ParameterWorkflow A: Metallaphotoredox (MacMillan)Workflow B: Reductive XEC (Weix)
Pre-activation Required No (Direct coupling of free alcohol)Yes (Conversion to Alkyl Bromide)
Typical Yield (sp³-sp²) 65% – 85%70% – 90%
Functional Group Tolerance Excellent (Tolerates protic groups, NH/OH)Very Good (Sensitive to easily reducible groups)
Reaction Time 24 h (Single step)2 h (Appel) + 24 h (XEC)
Scalability Moderate (Limited by photon penetration)High (Standard thermal batch setup)
Reagent Cost High (Ir photocatalyst, NHC salt)Low (NiI₂, Mn powder)
Terminal Reductant None (Redox-neutral via photoredox)Stoichiometric Metal (Mn⁰ or Zn⁰)

Mechanistic Visualizations

The following diagrams illustrate the logical flow and catalytic cycles of the described methodologies.

G Ir_PC Ir(III) Photocatalyst Ir_Excited *Ir(III) Excited State Ir_PC->Ir_Excited Blue Light (hv) Alkyl_Rad Alkyl Radical Ir_Excited->Alkyl_Rad NHC_Adduct NHC-Alcohol Adduct (from 2-(5-Fluoro-2-methylphenyl)ethan-1-ol) NHC_Adduct->Alkyl_Rad SET from *Ir(III) Homolytic C-O Cleavage NiIII Ni(III)-Aryl-Alkyl Complex Alkyl_Rad->NiIII Ni0 Ni(0) Catalyst NiII Ni(II)-Aryl Complex Ni0->NiII Oxidative Addition (Ar-X) NiII->NiIII Alkyl Radical Capture NiIII->Ni0 Reduction via Ir(II) / SET Product Cross-Coupled Product NiIII->Product Reductive Elimination

Caption: Metallaphotoredox deoxygenative cross-coupling cycle for 2-(5-Fluoro-2-methylphenyl)ethan-1-ol.

G Ni0 Ni(0) Catalyst NiII_Ar Ni(II)-Aryl Complex Ni0->NiII_Ar Oxidative Addition (Ar-X) Alkyl_Rad Alkyl Radical NiII_Ar->Alkyl_Rad SET to Alkyl Bromide NiIII Ni(III)-Aryl-Alkyl Complex NiII_Ar->NiIII Alkyl_Br Alkyl Bromide (from 2-(5-Fluoro-2-methylphenyl)ethan-1-ol) Alkyl_Br->Alkyl_Rad Alkyl_Rad->NiIII Radical Rebound NiIII->Ni0 Reduction by Mn(0) Product Cross-Coupled Product NiIII->Product Reductive Elimination Mn_Reductant Mn(0) Terminal Reductant Mn_Reductant->Ni0 2e- Reduction

Caption: Nickel-catalyzed reductive cross-electrophile coupling (XEC) mechanism.

References

  • Dong, Z. & MacMillan, D. W. C. "Metallaphotoredox-enabled deoxygenative arylation of alcohols." Nature 2021, 598, 451–456.[Link]

  • Everson, D. A.; Shrestha, R.; Weix, D. J. "Nickel-Catalyzed Reductive Cross-Coupling of Aryl Halides with Alkyl Halides." Journal of the American Chemical Society 2010, 132 (3), 920-921.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Column Chromatography for 2-(5-Fluoro-2-methylphenyl)ethan-1-ol

Welcome to the technical support guide for optimizing the purification of 2-(5-Fluoro-2-methylphenyl)ethan-1-ol via column chromatography. This guide is designed for researchers, scientists, and drug development professi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for optimizing the purification of 2-(5-Fluoro-2-methylphenyl)ethan-1-ol via column chromatography. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the separation process. The information herein is grounded in established chromatographic principles to ensure scientific integrity and repeatable success.

Understanding the Molecule: Key to Separation

Before diving into solvent systems, it's crucial to understand the structural characteristics of 2-(5-Fluoro-2-methylphenyl)ethan-1-ol.

  • Polarity: The primary driver of its chromatographic behavior is the hydroxyl (-OH) group, which makes the molecule polar. This alcohol functional group will strongly interact with the polar stationary phase (typically silica gel).[1][2]

  • Aromaticity: The fluorinated methylphenyl ring contributes to the molecule's non-polar character.

  • Overall Character: The presence of both polar and non-polar regions gives the molecule an intermediate polarity. This means that a single, non-polar solvent like hexane will not be sufficient to elute it from a silica column, and a highly polar solvent like methanol may elute it too quickly without adequate separation.[1][3]

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent system for the purification of 2-(5-Fluoro-2-methylphenyl)ethan-1-ol on a silica gel column?

A1: A combination of a non-polar and a polar solvent is the most effective approach.[4] A standard and highly effective starting point for compounds of intermediate polarity, such as this aromatic alcohol, is a mixture of ethyl acetate (EtOAc) and hexanes .[4]

  • Rationale: Hexane acts as the weak, non-polar component, while ethyl acetate provides the necessary polarity to compete with the silica gel for the hydroxyl group of your compound, thus facilitating its movement down the column.[3]

  • Starting Ratio: Begin your optimization with Thin Layer Chromatography (TLC) using a solvent system of 20-30% ethyl acetate in hexanes . The ideal solvent system for column chromatography will give your target compound an Rf value between 0.2 and 0.4 on the TLC plate.[5]

Q2: My compound is not moving off the baseline on the TLC plate, even with 30% ethyl acetate in hexanes. What should I do?

A2: If your compound remains at the origin (Rf = 0), the mobile phase is not polar enough to displace it from the highly polar silica gel.[6] You need to increase the polarity of your solvent system.

  • Stepwise Approach:

    • Gradually increase the percentage of ethyl acetate in hexanes (e.g., 40%, 50%).

    • If you reach high concentrations of ethyl acetate and the Rf is still too low, consider a more polar solvent. A good next step is to use a mixture of dichloromethane (DCM) and methanol (MeOH) . Start with a low percentage of methanol, for instance, 1-2% MeOH in DCM.[4]

  • Caution: Methanol is a very polar solvent. Use it sparingly, as adding too much can cause all compounds to elute quickly, leading to poor separation.[4] It is also important to note that using more than 10% methanol in your mobile phase can risk dissolving the silica gel.[4]

Q3: All my spots are running at the solvent front on the TLC plate (Rf close to 1). How can I achieve better separation?

A3: An Rf value near 1 indicates that the mobile phase is too polar.[7] Your compound has a low affinity for the stationary phase and is being carried along with the solvent front. To improve retention and achieve separation, you need to decrease the polarity of the mobile phase.

  • Solution: Decrease the percentage of the polar solvent. If you are using 30% ethyl acetate in hexanes, try reducing it to 10% or 15%. This will increase the interaction of your compound with the silica gel, slowing its movement and allowing for separation from less polar impurities.

Troubleshooting Guide

This section addresses specific issues you might encounter during the column chromatography process.

Issue 1: Poor Separation (Co-elution of Compound and Impurities)

  • Cause: The chosen solvent system does not have the right selectivity for the compounds in your mixture.

  • Solution:

    • Optimize the Solvent Ratio: If you see some separation on the TLC, fine-tune the ratio of your polar and non-polar solvents. Small, incremental changes can significantly improve resolution.

    • Change the Solvent System: If optimizing the ratio doesn't work, you may need to change one or both of the solvents. Solvents are classified into different selectivity groups.[8] Switching to a solvent from a different group can alter the interactions with your compounds and improve separation. For example, if ethyl acetate/hexanes fails, try a system with diethyl ether or dichloromethane as the more polar component.[4][8] A common rule of thumb is that a compound with an Rf of 0.5 in 10% ethyl acetate/hexane will have a similar Rf in 20% ether/hexane.[4]

Issue 2: Tailing or Streaking of the Spot on the TLC Plate and Column

  • Cause:

    • Sample Overload: Applying too much sample to the TLC plate or column can lead to tailing.[9]

    • Compound Insolubility: If the compound is not fully soluble in the mobile phase, it can streak.[7]

    • Acidic/Basic Nature: The slightly acidic nature of silica gel can cause tailing with basic compounds.[10] While 2-(5-Fluoro-2-methylphenyl)ethan-1-ol is neutral, this is a common issue with other compounds.

  • Solution:

    • Dilute Your Sample: Ensure your sample is fully dissolved and apply a smaller amount to the TLC plate or column.

    • Dry Loading: If solubility is an issue, consider dry loading your sample. Dissolve your crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of your column.[10]

Issue 3: The Compound Elutes Faster or Slower from the Column Than Predicted by TLC

  • Cause:

    • Differences in Silica: The silica gel used for TLC plates can have a different activity or particle size than the silica gel used for column chromatography.[10]

    • Column Packing: A poorly packed column with channels or cracks can lead to uneven solvent flow and faster elution.[1]

    • Thermal Effects: The heat generated from the interaction of the polar solvent with the dry silica can affect separation.[10]

  • Solution:

    • Use a Slightly Less Polar Solvent System: It's a common practice to use a slightly less polar mobile phase for the column than what was determined by TLC to ensure good separation.

    • Proper Column Packing: Ensure your column is packed uniformly without any air bubbles or cracks. A slurry packing method is often recommended.[10]

    • Equilibrate the Column: Before loading your sample, run several column volumes of your starting eluent through the column to ensure it is fully equilibrated and at a stable temperature.[10]

Methodology and Data

Systematic Approach to Solvent System Optimization

The most reliable method for determining the optimal solvent system is through systematic TLC analysis.

G TLC3 TLC3 Decision1 Decision1 TLC3->Decision1 Proceed_Column Proceed_Column Decision1->Proceed_Column Yes Refine_HighRf Refine_HighRf Decision1->Refine_HighRf No (Rf > 0.4) Refine_LowRf Refine_LowRf Decision1->Refine_LowRf No (Rf < 0.2) Change_System Change_System Refine_LowRf->Change_System If still Rf < 0.2 at high % EtOAc

Solvent Polarity and Elution Strength

The choice of solvent is critical and is guided by the eluotropic series, which ranks solvents by their ability to displace a solute from the stationary phase.[1][11]

SolventPolarity IndexEluent Strength (ε°) on Silica
Hexane0.10.01
Toluene2.40.29
Diethyl Ether2.80.38
Dichloromethane (DCM)3.10.42
Ethyl Acetate (EtOAc)4.40.58
Acetone5.10.56
Ethanol4.30.88
Methanol (MeOH)5.10.95
Water10.2Very High

Data compiled from various sources.[1][11][12]

This table illustrates that increasing the proportion of a solvent like ethyl acetate or methanol in a hexane-based mobile phase significantly increases the overall polarity and eluting power of the solvent system.[3]

G

By following these guidelines and systematically troubleshooting any issues that arise, you can confidently develop a robust and efficient method for the purification of 2-(5-Fluoro-2-methylphenyl)ethan-1-ol.

References

  • Column chromatography. (n.d.). Columbia University. Retrieved from [Link]

  • Method Development in High-Performance Liquid Chromatography. (n.d.). University of California, Davis. Retrieved from [Link]

  • Column chromatography. (n.d.). Columbia University Department of Chemistry. Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Waters. Retrieved from [Link]

  • Komsta, Ł., Stępkowska, B., & Skibiński, R. (2011). The experimental design approach to eluotropic strength of 20 solvents in thin-layer chromatography on silica gel. Scilit. Retrieved from [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18). Waters Blog. Retrieved from [Link]

  • Solvent Systems for Flash Column Chromatography. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]

  • Komsta, Ł., Stępkowska, B., & Skibiński, R. (2017, February 3). The experimental design approach to eluotropic strength of 20 solvents in thin-layer chromatography on silica gel. PubMed. Retrieved from [Link]

  • Optimizing a mobile phase gradient for peptide purification using flash column chromatography. (2023, January 31). Biotage. Retrieved from [Link]

  • Mobile Phase Selection in Method Development: How to Optimize. (2025, October 21). Welch Materials. Retrieved from [Link]

  • HPLC problems with very polar molecules. (2024, January 25). Axion Labs. Retrieved from [Link]

  • The Choice of Mobile Phase in Reversed-Phase Flash Chromatography. (n.d.). Santai Technologies. Retrieved from [Link]

  • Column chromatography issues. (2024, July 16). Reddit. Retrieved from [Link]

  • Column Chromatography. (n.d.). Organic Chemistry at CU Boulder. Retrieved from [Link]

  • Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. (n.d.). Waters. Retrieved from [Link]

  • How can I select the solvent system for column chromatography? (2015, June 18). ResearchGate. Retrieved from [Link]

  • Dolan, J. W. (2026, February 4). What's Happening to My Column? LCGC International. Retrieved from [Link]

  • How to optimize your mobile phase to improve selectivity and resolution in chromatography. (n.d.). BUCHI. Retrieved from [Link]

  • Flash Chromatography Basics. (2025, August 11). Sorbent Technologies, Inc. Retrieved from [Link]

    • Thin Layer Chromatography. (n.d.). University of Missouri–St. Louis. Retrieved from [Link]

  • Thin Layer Chromatography (TLC) Guide. (n.d.). MIT OpenCourseWare. Retrieved from [Link]

  • Using TLC to Scout Flash Chromatography Solvents. (2023, January 19). Biotage. Retrieved from [Link]

  • Thin Layer Chromatography (TLC). (n.d.). University of California, Los Angeles. Retrieved from [Link]

  • The Global Polarity of Alcoholic Solvents and Water – Importance of the Collectively Acting Factors Density, Refractive Index. (n.d.). Wiley Online Library. Retrieved from [Link]

  • CID 160893720 | C18H24O2. (n.d.). PubChem. Retrieved from [Link]

  • Solvents and Polarity. (n.d.). Organic Chemistry Data. Retrieved from [Link]

  • Is C2H5OH Polar or Nonpolar? (Ethanol). (2020, December 11). YouTube. Retrieved from [Link]

Sources

Optimization

preventing defluorination side reactions with 2-(5-Fluoro-2-methylphenyl)ethan-1-ol

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-(5-Fluoro-2-methylphenyl)ethan-1-ol. This resource is designed to provide in-depth troublesh...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-(5-Fluoro-2-methylphenyl)ethan-1-ol. This resource is designed to provide in-depth troubleshooting advice and preventative strategies to address a critical side reaction: unintended defluorination. By understanding the underlying mechanisms and adopting robust experimental protocols, you can ensure the integrity of your target molecule and the success of your synthetic campaigns.

Introduction: The Challenge of Fluorine Lability

The fluorine atom in 2-(5-Fluoro-2-methylphenyl)ethan-1-ol is generally stable due to the high bond energy of the C-F bond. However, the electronic environment of the aromatic ring, influenced by the ortho-methyl and the hydroxyethyl substituents, can render the C-F bond susceptible to cleavage under specific reaction conditions. This guide will help you navigate these challenges.

Frequently Asked Questions (FAQs)

Q1: I am trying to oxidize the primary alcohol on 2-(5-Fluoro-2-methylphenyl)ethan-1-ol to the corresponding aldehyde, but I am observing a significant amount of a defluorinated byproduct. What is happening?

A1: This is a common issue when using harsh or non-selective oxidizing agents. The fluorine atom, being highly electronegative, makes the aromatic ring somewhat electron-deficient. If the oxidation conditions involve strong bases or high temperatures, you may be inadvertently promoting a nucleophilic aromatic substitution (SNAr) type reaction where a nucleophile in the reaction mixture displaces the fluoride. Additionally, some oxidation systems can generate radical intermediates that may lead to C-F bond cleavage.

Q2: I am attempting to perform a reaction on the aromatic ring, such as a lithiation followed by quenching with an electrophile, and I am seeing defluorination. Why?

A2: When using strong organolithium bases like n-BuLi or t-BuLi, there is a risk of ortho-lithiation to the fluorine atom. The resulting intermediate can be unstable and may eliminate lithium fluoride to form a reactive benzyne intermediate.[1] This benzyne can then be trapped by various nucleophiles in your reaction mixture, leading to a complex mixture of products without the desired fluorine atom. Precise temperature control is critical in these reactions.

Q3: Can the hydroxyethyl group participate in or direct the defluorination reaction?

A3: Yes, the hydroxyl group can act as an internal nucleophile under certain conditions. For example, in the presence of a strong base, the alcohol can be deprotonated to form an alkoxide. This alkoxide could potentially displace the fluoride via an intramolecular SNAr reaction, especially if a five- or six-membered ring can be formed. While less common for this specific substrate, it is a mechanistic possibility to consider, particularly at elevated temperatures.

Q4: Are there specific reagents I should avoid when working with this compound to prevent defluorination?

A4: As a general rule, exercise caution with:

  • Strong, non-hindered bases: Reagents like sodium hydride, sodium amide, or LDA at elevated temperatures can promote elimination or SNAr.

  • Aggressive organometallic reagents: While necessary for some transformations, prolonged exposure to reagents like n-BuLi at temperatures above -40°C can lead to benzyne formation.[1]

  • Certain reducing agents: Some reductive conditions, particularly those involving reactive metals or hydride sources at high temperatures, can lead to hydrodefluorination.

Troubleshooting Guide: Diagnosing and Solving Defluorination

This section provides a systematic approach to identifying the cause of defluorination and implementing effective solutions.

Observed Issue Potential Cause(s) Recommended Solutions & Protocols
Defluorination during alcohol oxidation 1. Harsh reaction conditions: High temperatures or strongly basic/acidic conditions can promote SNAr or other decomposition pathways. 2. Non-selective oxidant: The chosen oxidizing agent may be too reactive and interact with the C-F bond.1. Switch to milder, selective oxidation systems: Consider using PCC, PDC, Dess-Martin periodinane, or Swern oxidation, which are known for their mildness and selectivity for primary alcohols.[2] 2. Strict temperature control: Maintain the reaction at the lowest effective temperature. For Swern oxidations, this is typically below -60°C. 3. Use a non-nucleophilic base: If a base is required, opt for a sterically hindered, non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA).
Defluorination during aromatic C-H functionalization (e.g., lithiation) 1. Benzyne formation: ortho-lithiation to the fluorine followed by elimination of LiF.[1] 2. Incorrect stoichiometry of organolithium reagent: Excess base can lead to multiple deprotonations and side reactions.1. Precise temperature control: Perform the lithiation at very low temperatures (e.g., -78°C) to suppress benzyne formation.[1] 2. In-situ trapping: Add the electrophile to the reaction mixture before or during the addition of the organolithium reagent. This ensures that any desired lithiated species is trapped before it has a chance to decompose. 3. Use of a milder base: Consider lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP) which can be more selective.
Defluorination under nucleophilic substitution conditions (targeting another leaving group on the ring) 1. Fluorine as the leaving group: In SNAr reactions, fluoride can be a surprisingly good leaving group because the rate-determining step is the initial nucleophilic attack, which is accelerated by the electron-withdrawing nature of fluorine.[3][4]1. Choose a substrate with a better leaving group: If possible, start with a substrate where a different halogen (e.g., Cl, Br) is in the position targeted for substitution, as these are generally more labile than fluorine under SNAr conditions. 2. Optimize reaction conditions: Lower the reaction temperature and use the minimum necessary amount of the nucleophile and base to favor substitution at the more reactive site.

Preventative Strategies & Recommended Protocols

Protocol 1: Selective Oxidation of the Primary Alcohol to the Aldehyde

This protocol utilizes the Dess-Martin periodinane (DMP), a mild and selective oxidizing agent for primary alcohols.

Reagents and Materials:

  • 2-(5-Fluoro-2-methylphenyl)ethan-1-ol

  • Dess-Martin periodinane (1.1 equivalents)

  • Anhydrous dichloromethane (DCM)

  • Sodium bicarbonate (saturated aqueous solution)

  • Sodium thiosulfate (10% aqueous solution)

  • Anhydrous magnesium sulfate

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Procedure:

  • Dissolve 2-(5-Fluoro-2-methylphenyl)ethan-1-ol in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • Add Dess-Martin periodinane in one portion.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated sodium bicarbonate and 10% sodium thiosulfate solution.

  • Stir vigorously until the solid dissolves and the layers are clear.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude aldehyde by flash column chromatography.

Protocol 2: ortho-Functionalization via Directed ortho-Metalation (DoM)

This protocol employs a directed metalation strategy, taking advantage of the directing ability of the substituents while minimizing defluorination.

Reagents and Materials:

  • 2-(5-Fluoro-2-methylphenyl)ethan-1-ol (with the alcohol protected, e.g., as a silyl ether)

  • sec-Butyllithium (s-BuLi) or LDA (1.1 equivalents)

  • Anhydrous tetrahydrofuran (THF)

  • Electrophile (e.g., trimethylsilyl chloride, TMSCl)

  • Inert atmosphere (Argon)

Step-by-Step Procedure:

  • Protect the primary alcohol of 2-(5-Fluoro-2-methylphenyl)ethan-1-ol (e.g., as a TBDMS ether) to prevent interference from the acidic proton.

  • Dissolve the protected substrate and the electrophile (e.g., TMSCl) in anhydrous THF under an inert atmosphere.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add the organolithium reagent (e.g., s-BuLi) dropwise, maintaining the temperature at -78°C. The directing effect of the ortho-methyl and protected hydroxyethyl group should favor lithiation at a position other than ortho to the fluorine.

  • Stir the reaction at -78°C for 1-2 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the product by flash column chromatography and proceed with deprotection of the alcohol if necessary.

Mechanistic Insights

To better understand and prevent defluorination, it is crucial to visualize the potential reaction pathways.

Desired Reaction: Oxidation of the Primary Alcohol

Oxidation Substrate 2-(5-Fluoro-2-methylphenyl)ethan-1-ol Product 2-(5-Fluoro-2-methylphenyl)acetaldehyde Substrate->Product Selective Oxidation Oxidant [O] (e.g., DMP, PCC) Oxidant->Substrate

Caption: Desired oxidation pathway.

Undesired Side Reaction: Defluorination via Benzyne Formation

Defluorination_Benzyne Substrate 2-(5-Fluoro-2-methylphenyl)ethan-1-ol Lithiation ortho-Lithiation to Fluorine Substrate->Lithiation Deprotonation Base Strong Base (e.g., n-BuLi) Base->Substrate Benzyne Benzyne Intermediate Lithiation->Benzyne Elimination LiF - LiF Lithiation->LiF Side_Product Defluorinated Byproducts Benzyne->Side_Product Nucleophilic Trapping

Sources

Troubleshooting

Technical Support Center: Catalyst Optimization for 2-(5-Fluoro-2-methylphenyl)ethan-1-ol Production

Welcome to the Process Chemistry Technical Support Center. This guide is dedicated to troubleshooting the homogeneous catalytic hydrogenation of 2-(5-fluoro-2-methylphenyl)acetic acid to 2-(5-fluoro-2-methylphenyl)ethan-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This guide is dedicated to troubleshooting the homogeneous catalytic hydrogenation of 2-(5-fluoro-2-methylphenyl)acetic acid to 2-(5-fluoro-2-methylphenyl)ethan-1-ol. Because of the high cost of transition metals and the specific chemoselectivity challenges of fluorinated aromatics, we utilize the industry-standard[Ru(acac)3] / Triphos (1,1,1-tris(diphenylphosphinomethyl)ethane) catalyst system.

Section 1: Troubleshooting & Optimization Workflow

CatalystOptimization Start Suboptimal Yield of 2-(5-Fluoro-2-methylphenyl)ethan-1-ol CheckConv Is conversion < 90%? Start->CheckConv CheckSel Is selectivity < 95%? (Hydrodefluorination?) CheckConv->CheckSel No LowConv Add MSA Promoter & Ensure 1:1.5 Ru:Triphos CheckConv->LowConv Yes LowSel Lower Temp to 110°C & Decrease Ru to 0.5 mol% CheckSel->LowSel Yes Opt Optimal Catalyst Load (0.5 mol% Ru, 98% Yield) CheckSel->Opt No LowConv->Opt LowSel->Opt

Workflow for optimizing Ru-catalyzed synthesis of 2-(5-Fluoro-2-methylphenyl)ethan-1-ol.

Section 2: Frequently Asked Questions & Troubleshooting Guides

Q1: Why is my reduction stalling at 50% conversion despite a high 5 mol% Ru catalyst load?

  • Causality: Counterintuitively, higher catalyst loading does not always equate to higher conversion in Ru-Triphos systems. High concentrations of Ru without a proportional scaling of the acidic promoter can lead to the formation of inactive Ru-carbonyl or stable Ru-carboxylate dimers. The active catalytic species is the cationic [Ru(Triphos)H]+ fragment. Without sufficient acid to protonate the intermediate Ru-alkoxide/carboxylate, the product cannot be released, and the catalytic cycle stalls[1].

  • Solution: Reduce the [Ru(acac)3] loading to 0.5–1.0 mol%. Ensure a strict 1:1.5 molar ratio of Ru to the Triphos ligand. Crucially, add a protic acid promoter such as Methanesulfonic acid (MSA) or bis(trifluoromethane)sulfonimide (HNTf2) at 1.0 mol% to facilitate the cleavage of the Ru-carboxylate intermediate and regenerate the active hydride species[1].

Q2: I am observing 10-15% of 2-(2-methylphenyl)ethan-1-ol in my product mixture. How do I prevent this hydrodefluorination?

  • Causality: The loss of the 5-fluoro group is a known, detrimental side reaction. Ruthenium complexes are highly active and can undergo oxidative addition into the strong C(sp2)-F bond, leading to hydrodefluorination, especially at elevated temperatures and high catalyst concentrations[2]. The activation barrier for C-F cleavage is higher than that for C=O reduction.

  • Solution: This is a kinetic selectivity issue. Decrease the reaction temperature from the standard 140 °C to 110 °C, and drop the catalyst load to 0.5 mol%. The lower thermal energy and reduced Ru concentration will exponentially decrease the rate of the background C-F cleavage pathway while maintaining sufficient turnover for the primary carboxylic acid reduction[2].

Q3: Can I use heterogeneous Ru/C instead of the homogeneous Ru/Triphos system to simplify purification?

  • Causality: While Ru/C is effective for simple aromatic ring hydrogenations or ketone reductions, free carboxylic acids strongly coordinate to and poison heterogeneous metal surfaces, leading to extremely poor turnover numbers (TON). Furthermore, heterogeneous Ru is highly prone to catalyzing the undesired hydrodefluorination of the aromatic ring under high H2 pressure[3].

  • Solution: Stick to the homogeneous [Ru(acac)3]/Triphos system. To simplify purification, the product can be isolated via vacuum distillation (b.p. ~219 °C at 760 mmHg)[4], leaving the heavy Ru-Triphos complex in the distillation bottoms, which can then be recycled for subsequent batches.

Section 3: Self-Validating Experimental Protocol

To ensure reproducibility and establish a baseline for your catalyst optimization, follow this standardized high-pressure hydrogenation methodology:

  • Preparation: In a nitrogen-filled glovebox, charge a 50 mL stainless steel autoclave with 2-(5-fluoro-2-methylphenyl)acetic acid (10.0 mmol).

  • Catalyst Loading: Add [Ru(acac)3] (19.9 mg, 0.5 mol%) and Triphos ligand (46.8 mg, 0.75 mol%).

  • Solvent & Promoter: Add 10 mL of anhydrous 1,4-dioxane and Methanesulfonic acid (MSA) (1.0 mol%).

  • Purging: Seal the autoclave, remove it from the glovebox, and connect it to a high-pressure H2 line. Purge the vessel three times with H2 (pressurize to 20 bar, then vent to 1 bar) to remove all trace oxygen.

  • Pressurization & Heating: Pressurize the autoclave to 80 bar with H2. Heat the reaction mixture to 110 °C while stirring at 800 rpm. (Note: Pressure will increase slightly as the system heats).

  • Reaction & Self-Validation: Maintain temperature and stirring for 16 hours. The reaction is self-validating if the pressure drop corresponds exactly to the theoretical 2 equivalents of H2 consumed for a carboxylic acid-to-alcohol reduction.

  • Quenching & Analysis: Cool the autoclave to room temperature and carefully vent the excess H2. Analyze the crude mixture via quantitative GC-FID or 1H-NMR to determine conversion and selectivity.

Section 4: Quantitative Data Table

The following table summarizes the optimization matrix, demonstrating the causal relationship between catalyst loading, temperature, and chemoselectivity.

Entry[Ru(acac)3] (mol%)Triphos (mol%)MSA (mol%)Temp (°C)Conversion (%)Selectivity for Target (%)Yield (%)
15.05.00.01405281 (High defluorination)42
22.03.02.0140>998887
31.01.51.0120989593
4 0.5 0.75 1.0 110 99 >99 98
Section 5: References
  • Selective Homogeneous Hydrogenation of Biogenic Carboxylic Acids with[Ru(TriPhos)H]+: A Mechanistic Study. Journal of the American Chemical Society.[Link]

  • Hydrodefluorination of Fluoroaromatics by Isopropyl Alcohol Catalyzed by a Ruthenium NHC Complex. An Unusual Role of the Carbene Ligand. ACS Publications.[Link]

  • Process for reacting an organic compound in the presence of a supported ruthenium catalyst. Google Patents (US20010000035A1).

  • 2-Phenylethanol | C8H10O | CID 6054. PubChem - NIH.[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to FTIR Spectroscopy Reference Standards for 2-(5-Fluoro-2-methylphenyl)ethan-1-ol

For Researchers, Scientists, and Drug Development Professionals In the precise world of pharmaceutical research and development, the unequivocal identification and characterization of novel chemical entities are paramoun...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the precise world of pharmaceutical research and development, the unequivocal identification and characterization of novel chemical entities are paramount. For a compound like 2-(5-Fluoro-2-methylphenyl)ethan-1-ol, a substituted aromatic alcohol with potential applications in drug discovery, Fourier-Transform Infrared (FTIR) spectroscopy serves as a rapid and reliable tool for structural confirmation and quality control. However, the accuracy of FTIR analysis is fundamentally dependent on the quality of the reference standard used.

The Central Role of a Reference Standard in FTIR Spectroscopy

FTIR spectroscopy identifies chemical compounds by measuring the absorption of infrared radiation by their molecular bonds. Each functional group vibrates at a characteristic frequency, resulting in a unique spectral "fingerprint." A reference standard is a highly purified and well-characterized substance used as a benchmark against which analytical samples are compared.[1] In the context of FTIR, the spectrum of a sample is overlaid with that of the reference standard. A perfect match confirms the identity and purity of the sample. Any significant differences may indicate the presence of impurities, a different polymorphic form, or an incorrect substance altogether.

Path 1: The Gold Standard - Qualification of an In-House Primary Reference Standard

For novel compounds or when a commercial standard is unavailable, the establishment of an in-house primary reference standard is the most scientifically sound approach.[2] This involves obtaining the highest purity batch of the active pharmaceutical ingredient (API) and subjecting it to a battery of orthogonal analytical tests to confirm its identity, purity, and structure unequivocally.[2][3]

Workflow for Qualifying an In-House Primary Reference Standard

The qualification of an in-house primary reference standard is a multi-step process that ensures its suitability for use in critical analytical applications.

cluster_0 Phase 1: Material Selection & Initial Characterization cluster_1 Phase 2: Structural Elucidation & Identity Confirmation cluster_2 Phase 3: Purity Assessment cluster_3 Phase 4: Finalization & Documentation Select highest purity batch Select highest purity batch Visual Inspection Visual Inspection Select highest purity batch->Visual Inspection Solubility Studies Solubility Studies Visual Inspection->Solubility Studies NMR (1H, 13C) NMR (1H, 13C) Solubility Studies->NMR (1H, 13C) Mass Spectrometry (HRMS) Mass Spectrometry (HRMS) NMR (1H, 13C)->Mass Spectrometry (HRMS) FTIR Spectroscopy FTIR Spectroscopy Mass Spectrometry (HRMS)->FTIR Spectroscopy UV-Vis Spectroscopy UV-Vis Spectroscopy FTIR Spectroscopy->UV-Vis Spectroscopy HPLC-UV (Purity, Impurities) HPLC-UV (Purity, Impurities) UV-Vis Spectroscopy->HPLC-UV (Purity, Impurities) Residual Solvents (GC-HS) Residual Solvents (GC-HS) HPLC-UV (Purity, Impurities)->Residual Solvents (GC-HS) Water Content (Karl Fischer) Water Content (Karl Fischer) Residual Solvents (GC-HS)->Water Content (Karl Fischer) Inorganic Impurities (ROI) Inorganic Impurities (ROI) Water Content (Karl Fischer)->Inorganic Impurities (ROI) Assign Purity & Potency Assign Purity & Potency Inorganic Impurities (ROI)->Assign Purity & Potency Certificate of Analysis (CoA) Certificate of Analysis (CoA) Assign Purity & Potency->Certificate of Analysis (CoA) Establish Storage & Retest Date Establish Storage & Retest Date Certificate of Analysis (CoA)->Establish Storage & Retest Date Obtain Commercial Material with CoA Obtain Commercial Material with CoA FTIR Identity Confirmation FTIR Identity Confirmation Obtain Commercial Material with CoA->FTIR Identity Confirmation Purity Verification (HPLC) Purity Verification (HPLC) FTIR Identity Confirmation->Purity Verification (HPLC) Documentation & Traceability Documentation & Traceability Purity Verification (HPLC)->Documentation & Traceability

Sources

Comparative

Benchmarking 2-(5-Fluoro-2-methylphenyl)ethan-1-ol Derivatives in Biological In Vitro Assays: A Comparative Guide

For researchers, scientists, and professionals in drug development, the journey from a novel chemical entity to a potential therapeutic agent is paved with rigorous testing and validation. This guide provides a comparati...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the journey from a novel chemical entity to a potential therapeutic agent is paved with rigorous testing and validation. This guide provides a comparative framework for evaluating the biological in vitro activities of a promising class of compounds: 2-(5-Fluoro-2-methylphenyl)ethan-1-ol derivatives. By leveraging established assay platforms, we can benchmark their performance and elucidate their therapeutic potential, primarily focusing on the key areas of oncology and inflammation.

The strategic incorporation of a fluorine atom and a methyl group on the phenyl ring of the 2-phenylethanol scaffold is a deliberate design choice. Fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1] This guide will walk through the essential in vitro assays to characterize the efficacy and selectivity of these novel derivatives, providing detailed protocols and a comparative analysis against established benchmarks.

Section 1: Anticancer Activity Benchmarking

The search for novel anticancer agents is a cornerstone of modern drug discovery.[2] In vitro assays provide the first critical assessment of a compound's potential to inhibit cancer cell growth and induce cell death. Here, we outline a tiered approach to screen and characterize the 2-(5-Fluoro-2-methylphenyl)ethan-1-ol derivatives for their anticancer properties.

Primary Cytotoxicity Screening: The MTT Assay

The initial step is to assess the broad cytotoxic effects of the derivatives against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to determine cell viability.[3]

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, PC3 for prostate cancer, and A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of the 2-(5-Fluoro-2-methylphenyl)ethan-1-ol derivatives and a reference compound (e.g., Doxorubicin) in culture medium. Add the compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[3]

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.

Hypothetical Comparative Data for Anticancer Activity

CompoundDerivative SubstituentMCF-7 IC50 (µM)PC3 IC50 (µM)A549 IC50 (µM)
FME-01 Unsubstituted45.238.955.1
FME-02 4-Chloro22.819.530.2
FME-03 3,4-Dichloro10.58.215.7
Doxorubicin Reference Drug0.81.21.0

This data is representative and for illustrative purposes.

Mechanistic Insights: Apoptosis Induction

Compounds that exhibit significant cytotoxicity are further investigated to understand their mechanism of action. A key desired mechanism for anticancer drugs is the induction of apoptosis, or programmed cell death.

Experimental Workflow: Apoptosis Assessment

start Cancer Cells Treated with FME Derivative annexin_v Annexin V-FITC / Propidium Iodide (PI) Staining start->annexin_v Incubate for 24h caspase Caspase-3/7 Activity Assay start->caspase Incubate for 24h flow_cytometry Flow Cytometry Analysis annexin_v->flow_cytometry results Quantification of Apoptotic and Necrotic Cells flow_cytometry->results caspase->results

Caption: Workflow for assessing apoptosis induction.

Section 2: Anti-inflammatory Activity Benchmarking

Chronic inflammation is implicated in a wide range of diseases.[4] Therefore, novel compounds with anti-inflammatory properties are of significant therapeutic interest. The following assays can be used to benchmark the anti-inflammatory potential of 2-(5-Fluoro-2-methylphenyl)ethan-1-ol derivatives.

Inhibition of Pro-inflammatory Enzymes: COX-2 Assay

Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory cascade, responsible for the production of prostaglandins.[5] Selective inhibition of COX-2 is a desirable attribute for anti-inflammatory drugs.

Experimental Protocol: COX-2 Inhibition Assay

  • Enzyme and Substrate Preparation: Prepare a reaction mixture containing human recombinant COX-2 enzyme and a colorimetric substrate.

  • Compound Incubation: Add the 2-(5-Fluoro-2-methylphenyl)ethan-1-ol derivatives and a reference COX-2 inhibitor (e.g., Celecoxib) to the reaction mixture and incubate.

  • Initiate Reaction: Add arachidonic acid to initiate the enzymatic reaction.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength to determine the rate of substrate conversion.

  • Data Analysis: Calculate the IC50 value for each compound, representing the concentration that inhibits 50% of the COX-2 enzymatic activity.

Suppression of Inflammatory Cytokines in Macrophages

Activated macrophages are a major source of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[6] The ability of a compound to suppress the release of these cytokines is a strong indicator of its anti-inflammatory potential.

Signaling Pathway: LPS-induced NF-κB Activation

LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK IkB IκB Degradation IKK->IkB NFkB NF-κB Translocation to Nucleus IkB->NFkB releases Cytokines Pro-inflammatory Cytokine (TNF-α, IL-6) Gene Transcription NFkB->Cytokines

Caption: Simplified LPS-induced NF-κB signaling pathway.

Hypothetical Comparative Data for Anti-inflammatory Activity

CompoundDerivative SubstituentCOX-2 Inhibition IC50 (µM)TNF-α Release Inhibition IC50 (µM)
FME-01 Unsubstituted15.825.4
FME-02 4-Chloro8.212.1
FME-03 3,4-Dichloro3.55.8
Celecoxib Reference Drug0.041.5

This data is representative and for illustrative purposes.

Conclusion

This guide provides a foundational framework for the in vitro benchmarking of 2-(5-Fluoro-2-methylphenyl)ethan-1-ol derivatives. By systematically evaluating their cytotoxic and anti-inflammatory properties, researchers can identify promising lead candidates for further preclinical development. The provided protocols and comparative data, while hypothetical, serve as a practical starting point for these investigations. The true potential of these novel compounds will be unveiled through rigorous experimentation, and this guide aims to be a valuable resource in that endeavor.

References

  • Novel Derivatives of Eugenol as a New Class of PPARγ Agonists in Treating Inflammation: Design, Synthesis, SAR Analysis and In Vitro Anti-Inflammatory Activity. MDPI. [Link]

  • Design, synthesis, structural characterization, in vitro anticancer activity, and in silico studies of some new hydroxylated and fluorinated-substituted hydrazone derivatives. (2025). Journal of Molecular Structure.
  • 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. (2013). Iranian Journal of Pharmaceutical Research. [Link]

  • Novel fungicidal phenylethanol derivatives linking a trifluoromethyl pyrazole pharmacophore: design, synthesis, crystal structure, and biology evaluation. (2021). New Journal of Chemistry. [Link]

  • AI for In vitro Evaluation of Anti-Inflammatory Effects of Novel Therapeutic Agents on Human Microglial Cells. (2025). Cureus.
  • Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. (2021). Experimental and Therapeutic Medicine. [Link]

  • Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. (2021). Taylor & Francis Online. [Link]

  • Synthesis and in vitro evaluation of the antitumor potential and chemo-sensitizing activity of fluorinated ecdysteroid derivatives. (2019). RSC Publishing. [Link]

  • 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. (2013). PubMed. [Link]

  • (PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025).
  • The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity. (2021). PMC. [Link]

  • The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity. (2021). Tristan Bereau. [Link]

  • The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity. (2021). Semantic Scholar. [Link]

  • Biological Evaluation of a Novel 2'-Fluoro Derivative 5-Azacytidine as a Potent DNA Methyltransferase Inhibitor. (2024). SCIRP. [Link]

  • 2-amino-1-(2-fluoro-5-methylphenyl)ethan-1-ol. Chemspace. [Link]

  • Using in vitro bioassays to guide the development of safer bio-based polymers for use in food packaging. (2022). PMC. [Link]

  • Chemical structures of 2-phenylethanol (2-PEtOH) and derivatives.... (2021). ResearchGate. [Link]

  • Synthesis and biological evaluation of new 2,5-dimethylthiophene/furan based N-acetyl pyrazolines as selective topoisomerase II inhibitors. (2020). RSC Publishing. [Link]

  • Synthesis and biological evaluation of 2,5-disubstituted furan derivatives containing 1,3-thiazole moiety as potential α-glucosidase inhibitors. (2023). PubMed. [Link]

  • Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative. (2023). IJFMR. [Link]

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Validation

gas chromatography (GC-MS) retention times for 2-(5-Fluoro-2-methylphenyl)ethan-1-ol

An In-Depth Technical Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 2-(5-Fluoro-2-methylphenyl)ethan-1-ol and its Positional Isomers Introduction: Navigating the Analytical Challenge of Novel Fluo...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 2-(5-Fluoro-2-methylphenyl)ethan-1-ol and its Positional Isomers

Introduction: Navigating the Analytical Challenge of Novel Fluorinated Aromatics

In the landscape of pharmaceutical development, 2-(5-Fluoro-2-methylphenyl)ethan-1-ol and its related isomers represent a class of compounds with significant potential as synthetic intermediates. Their precise identification and quantification are paramount for ensuring the purity and safety of active pharmaceutical ingredients (APIs). However, a significant analytical hurdle exists: the absence of established, publicly available gas chromatography-mass spectrometry (GC-MS) retention time data for this specific molecule. This guide, therefore, moves beyond a simple comparison of non-existent data. Instead, it serves as a comprehensive, field-proven playbook for developing a robust GC-MS analytical method from the ground up.

We will explore the critical decision-making processes, from column selection and the strategic use of derivatization to the prediction of elution patterns among challenging positional isomers. This document is designed for researchers, analytical chemists, and drug development professionals, providing the scientific rationale and detailed protocols necessary to confidently analyze this and similar novel fluorinated aromatic compounds.

Part 1: Foundational Principles for Method Development

The successful GC-MS analysis of any compound begins with a thorough understanding of its physicochemical properties and how they dictate its behavior within the chromatographic system.

The Analyte's Nature: Polarity and Volatility

2-(5-Fluoro-2-methylphenyl)ethan-1-ol is a semi-polar molecule. Its aromatic ring and fluoro- and methyl-substituents contribute to its volatility, making it a suitable candidate for GC analysis. However, the primary alcohol functional group introduces polarity and the capacity for hydrogen bonding. This "active" hydrogen can lead to undesirable interactions with the GC system, such as peak tailing and adsorption on the column, which can compromise peak shape, resolution, and sensitivity.

A Critical Decision: To Derivatize or Not?

The presence of the hydroxyl group presents a crucial fork in the method development path: direct analysis on a polar column or chemical derivatization followed by analysis on a non-polar column.

  • Direct Injection Approach: This method offers the advantage of simpler sample preparation. However, it necessitates the use of a specialized polar stationary phase, typically a polyethylene glycol (PEG) or "wax" type column. These columns are designed to interact favorably with polar analytes through hydrogen bonding, mitigating peak tailing.

  • Derivatization Approach: This involves chemically modifying the alcohol to make it more volatile and less polar. The most common method for alcohols is silylation , which replaces the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (TMS) group.[1] This transformation yields a TMS-ether that is more thermally stable and exhibits significantly improved chromatographic behavior on standard, non-polar columns.[1][2] This is often the preferred route as it allows the use of highly robust and versatile 5% phenyl-dimethylpolysiloxane columns.

Column Selection Rationale: The Key to Isomer Separation

The primary analytical challenge with this compound class is not just detection, but the separation from its positional isomers (e.g., 2-(4-fluoro-2-methylphenyl)ethan-1-ol, 2-(3-fluoro-2-methylphenyl)ethan-1-ol, etc.). The choice of the GC column's stationary phase is the most powerful tool to achieve this separation.

  • Non-Polar Columns (e.g., DB-5ms, HP-5ms, ZB-5MS): These columns, typically composed of 5% phenyl-95% dimethylpolysiloxane, are the workhorses of GC-MS.[3] They separate compounds primarily based on their boiling points and van der Waals interactions.[4][5] While effective for general-purpose analysis and ideal for derivatized analytes, they may struggle to resolve isomers with very similar boiling points.

  • Mid-Polar Columns (e.g., DB-624, DB-1701): Columns with a higher phenyl content or with cyanopropyl functionalities (e.g., 6% cyanopropylphenyl-94% dimethylpolysiloxane) offer a different selectivity.[6] They can better discriminate between isomers based on subtle differences in their dipole moments, providing an alternative and often successful approach to resolving closely eluting peaks.[5]

  • Polar Columns (e.g., DB-WAX, ZB-WAX): Composed of polyethylene glycol, these columns are specifically designed for analyzing polar compounds like underivatized alcohols.[2][3] Separation is governed by strong hydrogen bonding interactions. The specific orientation of the fluoro- and methyl- groups on the phenyl ring can influence the accessibility of the hydroxyl group for hydrogen bonding with the stationary phase, thus enabling isomer separation.

Part 2: Experimental Protocols and Predicted Chromatographic Behavior

The following sections provide detailed, step-by-step protocols that serve as robust starting points for your method development.

Experimental Protocol 1: Direct Analysis of Underivatized Alcohol

This protocol is designed for the direct injection of the analyte without derivatization, leveraging a polar stationary phase to ensure good peak shape.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of 2-(5-Fluoro-2-methylphenyl)ethan-1-ol standard.
  • Dissolve in 10 mL of high-purity methanol or ethyl acetate to create a 1 mg/mL stock solution.
  • Perform serial dilutions as necessary to create working standards in the desired concentration range (e.g., 1-100 µg/mL).

2. GC-MS Instrumentation & Conditions:

  • GC System: Agilent 8890 or equivalent
  • MS System: Agilent 5977B or equivalent
  • Column: DB-WAX (or equivalent PEG phase), 30 m x 0.25 mm ID, 0.25 µm film thickness
  • Inlet: Split/Splitless, operated in Split mode (e.g., 50:1 split ratio)
  • Inlet Temperature: 250 °C
  • Injection Volume: 1 µL
  • Carrier Gas: Helium, constant flow at 1.2 mL/min
  • Oven Temperature Program:
  • Initial Temperature: 80 °C, hold for 2 minutes
  • Ramp: 10 °C/min to 240 °C
  • Hold: Hold at 240 °C for 5 minutes
  • MS Transfer Line Temp: 250 °C
  • Ion Source Temp: 230 °C
  • Ionization Mode: Electron Ionization (EI) at 70 eV
  • Acquisition Mode: Full Scan (e.g., m/z 40-450) for identification, with subsequent development of a Selected Ion Monitoring (SIM) method for quantification if required.
Experimental Protocol 2: Analysis Following Silylation (TMS Derivatization)

This protocol is the recommended approach for achieving excellent peak shape and sensitivity on a standard non-polar column.

1. Derivatization Procedure:

  • Prepare a 1 mg/mL solution of the analyte in a suitable aprotic solvent like Dichloromethane or Acetonitrile.
  • In a 2 mL autosampler vial, place 100 µL of the analyte solution.
  • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
  • Cap the vial tightly and heat at 70 °C for 30 minutes.
  • Allow the vial to cool to room temperature before injection.

2. GC-MS Instrumentation & Conditions:

  • GC System: Agilent 8890 or equivalent
  • MS System: Agilent 5977B or equivalent
  • Column: HP-5ms (or equivalent 5% phenyl-dimethylpolysiloxane phase), 30 m x 0.25 mm ID, 0.25 µm film thickness
  • Inlet: Split/Splitless, operated in Split mode (e.g., 50:1 split ratio)
  • Inlet Temperature: 270 °C
  • Injection Volume: 1 µL
  • Carrier Gas: Helium, constant flow at 1.2 mL/min
  • Oven Temperature Program:
  • Initial Temperature: 100 °C, hold for 2 minutes
  • Ramp: 15 °C/min to 280 °C
  • Hold: Hold at 280 °C for 3 minutes
  • MS Transfer Line Temp: 280 °C
  • Ion Source Temp: 230 °C
  • Ionization Mode: Electron Ionization (EI) at 70 eV
  • Acquisition Mode: Full Scan (e.g., m/z 40-500). The TMS derivative will have a higher molecular weight.
Data Presentation: Predicted Relative Retention of Positional Isomers

While exact retention times are instrument-dependent, we can predict the relative elution order of isomers based on established chromatographic principles.[4][7] The following table outlines the predicted behavior of the target analyte and its key isomers on two different column types. This prediction assumes analysis of the underivatized alcohols.

CompoundStructurePredicted Elution on Non-Polar Column (e.g., DB-5ms)RationalePredicted Elution on Polar Column (e.g., DB-WAX)Rationale
2-(3-Fluoro-2-methylphenyl)ethan-1-ol Isomer 11st Likely lowest boiling point due to steric hindrance between adjacent fluoro and methyl groups, reducing intermolecular forces.2nd Steric hindrance may slightly impede hydrogen bonding with the stationary phase compared to less hindered isomers.
2-(4-Fluoro-2-methylphenyl)ethan-1-ol Isomer 22nd Intermediate boiling point. Substituents are further apart, allowing for more efficient molecular packing than Isomer 1.3rd (Last) The para-fluoro position creates a more polar molecule and the hydroxyl group is relatively accessible, promoting strong hydrogen bonding.
2-(5-Fluoro-2-methylphenyl)ethan-1-ol Target Analyte 3rd (Last) Likely the highest boiling point. The meta-position of the fluorine atom may allow for the most stable intermolecular dipole-dipole interactions.1st The substituent pattern may create the most steric shielding of the hydroxyl group, weakening its interaction with the polar stationary phase.

Disclaimer: This table presents a scientifically-grounded prediction. The actual elution order must be confirmed experimentally using pure reference standards for each isomer.

Part 3: Visualization and Workflow

Visualizing the analytical process is key to understanding the logical flow of method development.

GCMS_Method_Development cluster_0 Phase 1: Analyte & Strategy Definition cluster_1 Phase 2: Chromatographic Method Screening cluster_2 Phase 3: Optimization & Validation A Define Analyte: 2-(5-Fluoro-2-methylphenyl)ethan-1-ol B Assess Properties: - Polar -OH group - Volatile - Positional Isomers Exist A->B C Decision: Derivatize? B->C D Option A: Direct Analysis C->D No E Option B: Silylation (TMS) C->E Yes F Select Column for A: Polar (e.g., Wax) D->F G Select Column for B: Non-Polar (e.g., 5-MS) E->G H Initial Parameter Setup: - Inlet Temp - Carrier Gas Flow - Oven Program F->H G->H I Inject Standards & Isomers H->I J Evaluate Resolution & Peak Shape I->J K Optimize Oven Ramp Rate & Hold Times J->K Refine L Confirm Peak Identity with Mass Spectra K->L M Method Validation: Linearity, LOD, LOQ, Precision, Accuracy L->M

Caption: Structures of the Target Analyte and Key Isomers.

Conclusion: A Framework for Analytical Success

The analysis of novel compounds like 2-(5-Fluoro-2-methylphenyl)ethan-1-ol by GC-MS is a common challenge in pharmaceutical development, often undertaken without the benefit of pre-existing literature on retention times. This guide has demonstrated that a successful and reliable analytical method is not only achievable but can be systematically developed through the application of fundamental chromatographic principles.

The key takeaways for the practicing scientist are twofold. First, the strategic decision to either analyze the alcohol directly on a polar column or to perform derivatization for analysis on a robust non-polar column is the most critical step in method development. Silylation is often the superior choice for achieving optimal peak shape and sensitivity. Second, while absolute retention times are unique to a specific instrument and set of conditions, a predictive understanding of the relative elution order of positional isomers can be achieved by considering the interplay between boiling point and specific intermolecular interactions with the chosen stationary phase.

Ultimately, the protocols and logical frameworks presented here provide a comprehensive starting point. Unambiguous identification and quantification will always rely on the experimental confirmation of retention times against certified reference standards. By combining the systematic approach outlined in this guide with rigorous experimental verification, researchers can confidently establish a validated GC-MS method for 2-(5-Fluoro-2-methylphenyl)ethan-1-ol, ensuring the quality and integrity of their research and development efforts.

References

  • Current time information in Detroit, MI, US. Google.
  • Current time information in City of Gold Coast, AU. Google.
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  • Do I need to derivatize alcohol for GC-MS or will they be detectable without any derivatization for example BSTFA?. ResearchGate. (2020, July 26).
  • Derivatization in Mass Spectrometry. Spectroscopy Online. (2010, November 1).
  • PredRet: Prediction of Retention Time by Direct Mapping between Multiple Chromatographic Systems. Analytical Chemistry - ACS Publications. (2015, August 20).
  • Derivatization Methods in GC and GC/MS.
  • Derivatization - Chemistry LibreTexts. (2023, August 29).
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  • GC Columns for Standard Analysis. Phenomenex.
  • Recommended GC Columns for USP Phase Classification. Agilent.
  • Collection of airborne fluorinated organics and analysis by gas chromatography/chemical ionization mass spectrometry. PubMed. (2002, February 1).
  • Gas chromatography and liquid chromatography coupled to mass spectrometry for the determination of fluorotelomer olefins, fluorotelomer alcohols, perfluoroalkyl sulfonamides and sulfonamido-ethanols in water. PubMed. (2020, January 4).
  • retentionprediction.org/gc - accurate GC retention prediction.
  • GC Column Types & Selection Guide. Shimadzu.
  • Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry. PubMed. (2014, December 29).
  • Using Thermodynamics and Simulations to Understand Selectivity and Retention in GC. (2023, February 1).
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  • Is it possible to analyze F-compounds with GCMS ?. ResearchGate. (2014, February 11).
  • Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. PMC.
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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

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